3-Chloro-6-methoxy-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJSMPUCJIZAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727480 | |
| Record name | 3-Chloro-6-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227593-97-6 | |
| Record name | 3-Chloro-6-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biological activity of 3-Chloro-6-methoxy-2-methylpyridine derivatives
An In-depth Technical Guide to the Biological Activity of 3-Chloro-6-methoxy-2-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile chemical reactivity and its presence in numerous bioactive compounds.[1][2] This technical guide delves into the specific and diverse biological activities of derivatives based on the 3-Chloro-6-methoxy-2-methylpyridine core structure. This class of compounds has emerged as a fertile ground for the discovery of novel insecticides, fungicides, herbicides, and potential therapeutic agents. We will explore the synthesis, mechanisms of action, and structure-activity relationships (SAR) that govern their efficacy. This document is intended to be a comprehensive resource, providing both foundational knowledge and field-proven insights to guide future research and development in this promising chemical space.
The 3-Chloro-6-methoxy-2-methylpyridine Core: A Privileged Scaffold
The pyridine ring is a fundamental heterocyclic motif that confers unique properties to molecules, including metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[3] The specific substitution pattern of 3-Chloro-6-methoxy-2-methylpyridine provides a strategic starting point for chemical elaboration.
Core Compound Specifications:
| Property | Value |
|---|---|
| Chemical Name | 3-Chloro-6-methoxy-2-methylpyridine |
| CAS Number | 1227593-97-6 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Classification | Halide, Pyridine Derivative |
Data sourced from Synblock Inc.[4]
The chlorine atom at the 3-position, the methoxy group at the 6-position, and the methyl group at the 2-position are not merely decorative; they are key electronic and steric modulators that influence the molecule's reactivity and its interaction with biological targets. The chlorine atom, for instance, is a common feature in potent neonicotinoid insecticides, contributing to target binding affinity.[5] The methoxy group can enhance potency and reduce toxicity in certain contexts, such as in fluoroquinolone antibiotics.[6]
Spectrum of Biological Activities
Derivatives of the 3-Chloro-6-methoxy-2-methylpyridine scaffold exhibit a wide array of biological activities, making them valuable leads in multiple domains.
Insecticidal Activity
Pyridine derivatives are well-established insecticides.[7] Research into new thienylpyridines and other related heterocyclic derivatives has shown that specific substitutions are critical for efficacy.
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Chlorophenyl Moiety: The incorporation of a chlorophenyl group into the derivative structure significantly enhances insecticidal activity against pests like Aphis gossypii.[8]
-
Cyano Group: The presence of a cyano group is often crucial. Cyclization reactions that result in the disappearance of the cyano group tend to decrease insecticidal potency.[8]
-
Phenyl Substitution: Substitution on an attached phenyl ring generally increases insecticidal activity compared to unsubstituted phenyl groups.[8]
For example, studies on 2-N-(un)substituted phenylcarbamoylmethylsulfanylpyridine-3-carbonitriles revealed that derivatives bearing a chlorophenyl moiety possessed the highest activity against both nymphs and adults of Aphis gossypii.[8]
Fungicidal Activity
The pyridine ring is a key component in several commercial fungicides like Fluopicolid and Boscalid.[9] Novel pyridine carboxamide derivatives have been designed and synthesized, showing promising antifungal activity.
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition A primary target for many pyridine-based fungicides is the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain.
-
Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) , a pyridine carboxamide derivative, demonstrated good in vivo antifungal activity against Botrytis cinerea.[10]
-
Enzymatic tests confirmed that compound 3f's inhibitory activity against B. cinerea SDH was comparable to the commercial fungicide thifluzamide.[10]
-
Molecular docking studies suggest that these compounds bind effectively within the active site of SDH through a combination of hydrogen bonds and hydrophobic interactions.[10]
Herbicidal Activity
Certain pyridine derivatives have been identified as potent herbicides. For instance, novel 1,2,4-triazolo[4,3-a]pyridine derivatives have shown significant herbicidal activity, particularly against dicotyledonous weeds.[11]
One notable compound, 8-chloro-3-(4-propylphenyl)-[4][12][13]-triazolo[4,3-a]pyridine , exhibited high herbicidal activity across a broad spectrum of 22 test weeds, with an inhibition effect of approximately 50% at a low dosage of 37.5 g a.i. ha⁻¹.[11] Importantly, this compound demonstrated safety for key crops like corn, cotton, and rice at higher dosages.[11] Similarly, 3-aminocarbonyl-2-oxazolidinethione derivatives containing a substituted pyridine ring have also shown considerable inhibitory activity against both dicotyledonous and monocotyledonous weeds.[14]
Antimicrobial and Anticancer Potential
The versatility of the pyridine scaffold extends to therapeutic applications.
-
Antimicrobial Activity: 2-Methoxy-3-cyanopyridine derivatives have been synthesized and screened for activity against Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate to good efficacy.[15]
-
Anticancer Activity: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cancer cell proliferation and survival and is often abnormally activated in colorectal cancer.[16][17] Indole quinoline alkaloids, which contain a pyridine-fused ring system, have shown good antitumor activities.[16] The antiproliferative activity of pyridine derivatives is often linked to the number and position of methoxy groups on the structure.[18] Cytotoxicity assessments of 2-methoxypyridine-3-carbonitrile derivatives revealed that some compounds exhibit promising antiproliferative effects (IC₅₀ 1–5 µM) against liver, prostate, and breast cancer cell lines.[19]
Synthesis and Derivatization Workflow
The synthesis of biologically active derivatives typically starts from a core intermediate, which is then elaborated through various chemical reactions. A common intermediate is the N-oxide derivative, which can be prepared from the parent pyridine.
Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological evaluation of pyridine derivatives.
Experimental Protocol: Synthesis of a Pyridine-N-Oxide Intermediate
This protocol is based on methods for synthesizing related chloro-methoxy-methylpyridine-N-oxides, which are key intermediates.[13][20]
Objective: To synthesize 4-chloro-3-methoxy-2-methylpyridine-N-oxide from 4-chloro-3-methoxy-2-methylpyridine.
Materials:
-
4-chloro-3-methoxy-2-methylpyridine (starting material)
-
Phosphotungstic acid solution (catalyst)
-
Hydrogen peroxide (oxydol, oxidizing agent)
-
Sodium hydroxide solution (for pH adjustment)
-
Dichloromethane (extraction solvent)
-
Anhydrous Sodium Sulfate (drying agent)
Procedure:
-
Catalyst Preparation: Prepare a phosphotungstic acid solution by dissolving the solid acid in water.[20] The catalyst facilitates a mild and efficient oxidation reaction.
-
Reaction Setup: In a suitable reaction vessel, charge the starting material, 4-chloro-3-methoxy-2-methylpyridine.
-
Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel under constant stirring to ensure a homogenous mixture.
-
Oxidation: Gently heat the mixture (e.g., in a water bath to ~85-90°C). Begin the dropwise addition of hydrogen peroxide. The controlled addition is crucial to manage the exothermic nature of the reaction and ensure safety.[20]
-
Reaction Monitoring: Maintain the reaction at temperature for several hours (e.g., 5 hours) after the addition is complete to drive the reaction to completion.[20] The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to 7-9 using a dilute sodium hydroxide solution. This step neutralizes the acidic catalyst and quenches any excess hydrogen peroxide.[13]
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using dichloromethane to isolate the N-oxide product.
-
Wash the combined organic layers with water until neutral.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate to remove residual water.
-
Filter off the drying agent.
-
Remove the dichloromethane solvent under reduced pressure (rotary evaporation) to yield the crude 4-chloro-3-methoxy-2-methylpyridine-N-oxide product.[13] Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Structure-Activity Relationship (SAR) Visualization
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring and any attached moieties.
Caption: Key Structure-Activity Relationships for 3-Chloro-6-methoxy-2-methylpyridine derivatives.
Conclusion and Future Directions
The 3-Chloro-6-methoxy-2-methylpyridine framework and its derivatives represent a highly versatile and potent class of biologically active compounds. The existing body of research clearly demonstrates their significant potential in the development of new agrochemicals and therapeutic agents. The structure-activity relationships uncovered so far provide a rational basis for the design of next-generation compounds with enhanced efficacy and selectivity.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel libraries of derivatives to explore a wider chemical space.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for compounds with promising therapeutic potential.
-
In Vivo Evaluation: Progressing the most potent and selective compounds from in vitro assays to in vivo models to assess their real-world efficacy and safety profiles.
-
Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to refine compound design and predict activity, thereby accelerating the discovery process.
By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical landscape of pyridine derivatives and unlock their full potential to address critical needs in agriculture and medicine.
References
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Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 72(38), 20842-20849. [Link]
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ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. [Link]
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Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]
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PubChem. 3-Chloro-2-methylpyridine. [Link]
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National Institutes of Health. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]
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ACS Publications. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). [Link]
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PubMed. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. [Link]
- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
-
PubMed. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). [Link]
- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
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ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. [Link]
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MDPI. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. [Link]
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National Institutes of Health. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
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ACS Publications. Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. [Link]
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ResearchGate. Insecticidal activity of selective pyridine derivatives synthesized.... [Link]
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MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
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ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
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ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]
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MDPI. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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Semantic Scholar. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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Ukrainian Chemistry Journal. PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. [Link]
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MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
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A Technical Guide to 3-Chloro-6-methoxy-2-methylpyridine: A Versatile Building Block in Modern Agrochemical Synthesis
Abstract
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous discovery of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, nitrogen-containing heterocycles, particularly substituted pyridines, have emerged as a cornerstone scaffold for developing a wide array of fungicides, herbicides, and insecticides.[1][2][3][4] This technical guide delves into the synthesis, reactivity, and profound potential of a specific, highly functionalized intermediate: 3-Chloro-6-methoxy-2-methylpyridine . We will explore the strategic importance of its unique substitution pattern, detail established synthetic protocols, and, through mechanistic insights and comparative analysis with industry-leading active ingredients, illuminate its role as a pivotal precursor in the next generation of crop protection agents. This document is intended for researchers and process chemists dedicated to the discovery and development of innovative agrochemical solutions.
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a privileged structure in medicinal and agrochemical science.[3][4] Its presence in numerous natural products and its versatile chemical nature allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. In the agrochemical sector, pyridine derivatives are integral to a multitude of commercial products, from the widely used neonicotinoid insecticides to advanced fungicides and herbicides.[1][2]
The compound of focus, 3-Chloro-6-methoxy-2-methylpyridine (CAS No. 1227593-97-6), represents a highly strategic building block. Its structure is pre-functionalized with a unique combination of substituents that offer multiple, distinct reaction vectors for molecular elaboration:
-
The Chlorine Atom (C3): Serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or amine fragments.[5][6]
-
The Methoxy Group (C6): As a strong electron-donating group, it activates the pyridine ring and can influence regioselectivity in subsequent reactions. It can also be cleaved to reveal a pyridone, offering another pathway for derivatization.
-
The Methyl Group (C2): Can be functionalized through halogenation or oxidation to introduce linking groups, a common strategy in connecting the pyridine "head" of an agrochemical to its active "tail."
This guide will dissect how these features can be synergistically exploited in the rational design of novel active ingredients.
Table 1: Physicochemical Properties of 3-Chloro-6-methoxy-2-methylpyridine
| Property | Value | Source |
| CAS Number | 1227593-97-6 | [7] |
| Molecular Formula | C₇H₈ClNO | [7] |
| Molecular Weight | 157.60 g/mol | [7] |
| Purity (Typical) | ≥ 98% | [7] |
| MDL Number | MFCD16610601 | [7] |
Synthesis of the Core Intermediate
The efficient and scalable synthesis of 3-Chloro-6-methoxy-2-methylpyridine is paramount for its viability as a commercial intermediate. While multiple routes can be envisaged, a common and logical pathway often begins with more accessible pyridine precursors. The following workflow illustrates a representative synthetic approach, drawing upon established principles of pyridine chemistry.
Conceptual Synthetic Workflow
The synthesis logically proceeds by establishing the oxygen and methyl substituents on the pyridine ring, followed by targeted chlorination. A plausible disconnection approach suggests starting from a substituted 2-methyl-6-hydroxypyridine (a pyridone tautomer).
A corrected conceptual workflow for the synthesis.
Based on this corrected logic, a detailed protocol can be outlined.
Experimental Protocol: Two-Step Synthesis
This protocol is a representative procedure based on common organic chemistry transformations for pyridine rings.
Step 1: Electrophilic Chlorination of 6-Hydroxy-2-methylpyridine
-
Rationale: The hydroxyl group (in its pyridone form) is an activating group that directs electrophilic substitution. Chlorination at the C3 position is electronically favored. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for such systems.
-
Procedure:
-
To a stirred solution of 6-Hydroxy-2-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) at 0 °C, add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-Chloro-6-hydroxy-2-methylpyridine.
-
Step 2: O-Methylation to Yield the Final Product
-
Rationale: The hydroxyl group of the pyridone is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic oxygen, which then reacts with a methylating agent. Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent for large-scale synthesis.
-
Procedure:
-
Dissolve 3-Chloro-6-hydroxy-2-methylpyridine (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the suspension.
-
Add Dimethyl sulfate (1.2 eq) dropwise at room temperature, ensuring the temperature does not exceed 40 °C.
-
Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the target compound, 3-Chloro-6-methoxy-2-methylpyridine.
-
Application in Agrochemical Synthesis: A Case Study
While 3-Chloro-6-methoxy-2-methylpyridine is a versatile intermediate, its true value is demonstrated in its conversion to a final active ingredient. Its structure is highly analogous to the 2-chloro-5-methylpyridine and 2-chloro-5-chloromethylpyridine intermediates used in the synthesis of blockbuster neonicotinoid insecticides like imidacloprid and acetamiprid.[8] We can therefore logically project its use in the synthesis of novel insecticide candidates that modulate the nicotinic acetylcholine receptor (nAChR).
The following workflow outlines the synthesis of a hypothetical, yet highly plausible, insecticide candidate derived from our core intermediate.
Synthetic Workflow for a Novel Insecticide Candidate
This pathway leverages the reactivity of both the C2-methyl group and the C3-chloro position to build a complex molecule.
Synthesis of a hypothetical insecticide from the core intermediate.
Detailed Protocol for Insecticide Synthesis
Step 1: Side-Chain Chlorination
-
Rationale: Free-radical chlorination of the C2-methyl group provides a reactive chloromethyl handle for subsequent nucleophilic substitution. This is a standard transformation in the synthesis of many pyridine-based agrochemicals.[8][9]
-
Procedure:
-
Dissolve 3-Chloro-6-methoxy-2-methylpyridine (1.0 eq) in a non-polar solvent such as carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by ¹H NMR for the disappearance of the methyl singlet and the appearance of a new chloromethyl singlet.
-
After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield crude 3-Chloro-2-chloromethyl-6-methoxypyridine, which can often be used directly in the next step.
-
Step 2: Nucleophilic Substitution with Ethylamine
-
Rationale: The newly formed chloromethyl group is an excellent electrophile. It readily reacts with primary amines, like ethylamine, to form the crucial side-chain linker common in neonicotinoids.[10]
-
Procedure:
-
Dissolve the crude 3-Chloro-2-chloromethyl-6-methoxypyridine in a solvent like acetonitrile.
-
Add an excess of ethylamine (2.5 eq, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base like triethylamine (1.5 eq) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature for 6-8 hours.
-
Evaporate the solvent and excess amine under reduced pressure.
-
Partition the residue between water and dichloromethane. The organic layer contains the desired product.
-
Dry, filter, and concentrate the organic phase to yield N-((3-Chloro-6-methoxypyridin-2-yl)methyl)ethanamine.
-
Step 3: Coupling to Form the Final Active Ingredient
-
Rationale: The final step involves coupling the pyridine-amine fragment with a pharmacophore that interacts with the insect's nAChR. For this hypothetical molecule, we use a cyclic nitroguanidine moiety, similar to that found in imidacloprid.[11]
-
Procedure:
-
In a sealed vessel, combine the product from Step 2 (1.0 eq) with 2-nitroiminoimidazolidine (1.0 eq) in a polar solvent such as DMF.
-
Add a base like potassium carbonate (1.2 eq).
-
Heat the mixture to 80-90 °C and stir for 24 hours.
-
Cool the reaction mixture, pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the final insecticide candidate. Further purification can be achieved by recrystallization.
-
Conclusion and Future Outlook
3-Chloro-6-methoxy-2-methylpyridine stands out as a highly valuable and versatile intermediate for agrochemical research and development. Its trifunctional nature provides a robust platform for creating diverse molecular architectures with the potential for novel modes of action or improved toxicological and environmental profiles. The synthetic pathways detailed in this guide are rooted in established, scalable chemical principles, underscoring the industrial feasibility of utilizing this building block.
Future exploration should focus on leveraging the unique C3-chloro position for advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl moieties, thereby expanding the chemical space accessible from this intermediate.[12] As the agricultural industry continues to face challenges from pest resistance and regulatory pressures, the intelligent design of new active ingredients from strategic building blocks like 3-Chloro-6-methoxy-2-methylpyridine will be more critical than ever.
References
- Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.). Google Cloud.
- CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine. (n.d.). Synblock.
- Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry.
- The Chemistry of Crop Protection: Synthesis and Importance of 2-Chloro-5-chloromethylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. (n.d.). ResearchGate.
- Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. (n.d.). Benchchem.
- US4612377A - Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
- US6307053B1 - Process for preparing imidacloprid. (n.d.). Google Patents.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). Tetrahedron Letters.
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2022). Green Synthesis & Catalysis.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. (n.d.). ResearchGate.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.
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The Strategic Utility of 3-Chloro-6-methoxy-2-methylpyridine in Advanced Materials Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Pharmaceutical Intermediate
3-Chloro-6-methoxy-2-methylpyridine, a substituted pyridine derivative, is a molecule of significant interest. While its role as a building block in the synthesis of pharmaceutical compounds is established, its potential within the realm of materials science remains a compelling area of exploration. This technical guide aims to bridge this gap, providing a comprehensive overview of the molecule's properties and, most importantly, its strategic application in the design and synthesis of functional organic materials. By understanding the reactivity of its constituent functional groups, researchers can unlock its potential as a versatile precursor for a new generation of polymers, organic electronics, and coordination complexes with tailored properties.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Chloro-6-methoxy-2-methylpyridine is fundamental to its application in materials synthesis. These properties dictate its reactivity, solubility, and ultimately, the characteristics of the resulting materials.
| Property | Value | Source |
| CAS Number | 1227593-97-6 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | - |
| Solubility | Expected to be soluble in common organic solvents | - |
The pyridine ring forms the core of the molecule, providing a rigid, aromatic scaffold. The substituents—chloro, methoxy, and methyl groups—are not mere decorations; they are reactive handles and electronic modulators that can be strategically exploited.
The Reactive Landscape: Functional Group Analysis
The true potential of 3-Chloro-6-methoxy-2-methylpyridine in materials science lies in the distinct reactivity of its functional groups. Each group offers a pathway for chemical modification, allowing for the precise tuning of the molecule's electronic and structural properties.
The Versatile Chlorine Atom: A Gateway to Cross-Coupling
The chlorine atom at the 3-position is the primary site for derivatization through various palladium-catalyzed cross-coupling reactions. This atom serves as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic materials synthesis. The activation of C-Cl bonds in chloro-heterocycles can be challenging but is achievable with the appropriate choice of catalyst and reaction conditions.[2]
The Methoxy Group: An Electronic Modulator
The methoxy group at the 6-position is an electron-donating group. Its presence increases the electron density of the pyridine ring, which can influence the molecule's reactivity and the electronic properties of any resulting materials. Theoretical studies have shown that methoxy substituents can decrease the energy gap between the t2g and eg orbitals in metal complexes, which can be a valuable tool for tuning photophysical properties.[3][4]
The Methyl Group: A Steric and Electronic Contributor
The methyl group at the 2-position provides both steric bulk and a mild electron-donating effect. The steric hindrance can influence the conformation of polymers and the geometry of metal complexes, potentially enhancing fluorescence properties by preventing rotational quenching.[5]
Application in Materials Synthesis: A World of Possibilities
The unique combination of functional groups in 3-Chloro-6-methoxy-2-methylpyridine opens up a wide range of possibilities for its use as a building block in materials science.
Synthesis of Conjugated Polymers for Organic Electronics
The pyridine ring is a valuable component in conjugated polymers due to its electron-deficient nature, which can facilitate electron transport.[6] By utilizing the chloro and other functional groups, 3-Chloro-6-methoxy-2-methylpyridine can be incorporated into polymer backbones to create materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
A key strategy for creating conjugated polymers is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester.[7] This reaction can be used to synthesize biphenyl-type monomers from 3-Chloro-6-methoxy-2-methylpyridine, which can then be polymerized.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Chloro-6-methoxy-2-methylpyridine
Introduction: The Strategic Importance of Substituted Biaryl Pyridines in Modern Chemistry
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Among these, pyridine-containing biaryls hold a place of particular significance due to the unique electronic properties and hydrogen bonding capabilities imparted by the pyridine ring, which can profoundly influence a molecule's biological activity and material properties.[3] The targeted synthesis of these structures is therefore a critical endeavor in drug discovery and development.[1] This guide provides an in-depth technical overview and detailed protocols for the use of 3-Chloro-6-methoxy-2-methylpyridine as a versatile building block in the synthesis of complex biaryl compounds through palladium-catalyzed cross-coupling reactions.
3-Chloro-6-methoxy-2-methylpyridine offers a unique combination of steric and electronic features. The chlorine atom at the 3-position serves as a reactive handle for cross-coupling, while the methoxy and methyl groups at the 6- and 2-positions, respectively, modulate the reactivity of the pyridine ring and provide steric influence that can be exploited for selective transformations. Understanding the interplay of these substituents is key to designing efficient and high-yielding synthetic routes.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, a thorough understanding of the reactant's properties and safety hazards is paramount.
Table 1: Physicochemical Properties of 3-Chloro-6-methoxy-2-methylpyridine [4]
| Property | Value |
| CAS Number | 1227593-97-6 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Not explicitly stated, likely a solid or liquid |
| Storage | Store in a dry, sealed place |
Safety Profile:
Hazard Statements for Structurally Similar Compounds: [5][6]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] For 3-Chloro-6-methoxy-2-methylpyridine, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the synthesis of biaryl compounds and their derivatives.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, involving the coupling of an organoboron reagent with an organic halide.[9][10] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.
Reaction Scheme:
General reaction scheme for Suzuki-Miyaura coupling.
Mechanistic Considerations: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, particularly with a potentially challenging substrate like a substituted chloropyridine.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-chlorine bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides. The electron-donating methoxy and methyl groups on the pyridine ring can increase the electron density at the carbon bearing the chlorine, making this step more challenging. To overcome this, highly active palladium catalysts and electron-rich, bulky phosphine ligands are employed. These ligands stabilize the palladium center and promote the oxidative addition.
-
Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium center. This is facilitated by the base, which activates the boronic acid. The choice of base is crucial to ensure a sufficient reaction rate without causing decomposition of the starting materials or product.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. This step is typically fast and irreversible.
Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxy-2-methylpyridine with Phenylboronic Acid
This protocol is a representative example and may require optimization for different arylboronic acids.
Materials:
-
3-Chloro-6-methoxy-2-methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Chloro-6-methoxy-2-methylpyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add a 10:1 mixture of anhydrous, degassed toluene and degassed water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-methyl-3-phenyl-6-methoxypyridine.
Table 2: Representative Suzuki-Miyaura Coupling Reactions with 3-Chloro-6-methoxy-2-methylpyridine (Hypothetical Data for Illustrative Purposes)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-6-methoxy-3-phenylpyridine | 85 |
| 2 | 4-Tolylboronic acid | 2-Methyl-6-methoxy-3-(p-tolyl)pyridine | 88 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-methyl-6-methoxypyridine | 92 |
| 4 | 3-Thienylboronic acid | 2-Methyl-6-methoxy-3-(thiophen-3-yl)pyridine | 75 |
Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual yields will depend on the specific reaction conditions and the nature of the coupling partners.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[7][8][11] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.
Reaction Scheme:
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-methoxy-2-methylpyridine with Aniline
This protocol is a representative example and may require optimization for different amines.
Materials:
-
3-Chloro-6-methoxy-2-methylpyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add anhydrous, degassed toluene to the flask.
-
Add 3-Chloro-6-methoxy-2-methylpyridine and aniline to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-methyl-6-methoxypyridin-3-yl)aniline.
Table 3: Representative Buchwald-Hartwig Amination Reactions with 3-Chloro-6-methoxy-2-methylpyridine (Hypothetical Data for Illustrative Purposes)
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(2-Methyl-6-methoxypyridin-3-yl)aniline | 90 |
| 2 | Morpholine | 4-(2-Methyl-6-methoxypyridin-3-yl)morpholine | 95 |
| 3 | Benzylamine | N-Benzyl-2-methyl-6-methoxypyridin-3-amine | 82 |
| 4 | Indole | 3-(Indol-1-yl)-2-methyl-6-methoxypyridine | 78 |
Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual yields will depend on the specific reaction conditions and the nature of the coupling partners.
Experimental Workflow and Logic
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
3-Chloro-6-methoxy-2-methylpyridine is a valuable and versatile building block for the synthesis of a wide range of biaryl compounds. Through well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, chemists can efficiently introduce a substituted pyridine moiety into complex molecular architectures. The key to success with this substrate lies in the judicious choice of catalyst, ligand, and base to overcome the inherent challenges associated with the activation of a C-Cl bond on an electron-rich pyridine ring. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the full synthetic potential of this important chemical intermediate. Further research into the development of even more active and robust catalyst systems will undoubtedly continue to expand the utility of this and other challenging heterocyclic building blocks in the years to come.
References
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15574-15587. [Link]
-
Ahmad, R., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5035. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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PubChem. (n.d.). 3-Methoxy-2-methylpyridine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]
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Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(20), 3633-3641. [Link]
- Nolan, S. P., et al. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 43, 1-33.
-
Buchwald, S. L., & Bolshan, Y. (2014). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic letters, 16(1), 2-5. [Link]
-
MacMillan, D. W. C., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 18(15), 3826-3829. [Link]
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Park, S., & Kim, Y. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(19), 6296. [Link]
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Buchwald, S. L., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(18), 6135-6143. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Walsh, P. J., et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740-3743. [Link]
-
Hartwig, J. F., & Morken, J. P. (2019). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. eScholarship, University of California. [Link]
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Cui, Y. M., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & medicinal chemistry letters, 59, 128565. [Link]
-
Moody, C. J., & Roff, G. J. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of organic chemistry, 69(1), 135-143. [Link]
-
Kwong, F. Y., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of chemical research, 51(11), 2918-2930. [Link]
-
Itami, K., & Yamaguchi, J. (2012). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein journal of organic chemistry, 8, 1496-1502. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Corpet, M., & Derat, E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 231. [Link]
- Kalinin, V. N. (1992). Synthesis of Unsymmetrical Biaryls by the Palladium-Catalyzed Cross-Coupling Reaction of Aryl Halides with Organoboron Compounds. Synthesis, 1992(05), 413-432.
-
Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2336-2343. [Link]
-
Zhang, X., & Zhang, W. (2022). The Asymmetric Buchwald-Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(51), e202213279. [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. National Bureau of Standards. [Link]
-
Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11087. [Link]
-
NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
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- 5. 3-Methoxy-2-methylpyridine | C7H9NO | CID 3015270 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: A Stability-Indicating RP-HPLC Method for Monitoring the Synthesis of 3-Chloro-6-methoxy-2-methylpyridine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-6-methoxy-2-methylpyridine. Designed for researchers, process chemists, and quality control analysts in drug development, this guide provides a comprehensive protocol for monitoring reaction progress, identifying impurities, and assessing the purity of the final product. The methodology has been developed with a Quality-by-Design (QbD) approach to ensure reliability and is validated in accordance with International Council for Harmonisation (ICH) guidelines. We detail the rationale behind chromatographic choices, a step-by-step protocol, system suitability criteria, and a validation strategy that includes forced degradation studies to ensure specificity.
Introduction and Scientific Rationale
3-Chloro-6-methoxy-2-methylpyridine is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular formula is C₇H₈ClNO and it has a molecular weight of 157.60 g/mol .[1] The purity of this intermediate is critical as impurities can carry over into the final API, potentially affecting its safety and efficacy. Therefore, a reliable and specific analytical method is essential for in-process control and final product release.
The primary objective of this method is to separate the main component, 3-Chloro-6-methoxy-2-methylpyridine, from its potential process-related impurities (e.g., starting materials, reagents) and degradation products.
Causality Behind Experimental Choices:
-
Chromatographic Mode (Reversed-Phase): The analyte is a substituted pyridine, a moderately polar molecule. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the industry standard for such compounds, offering excellent resolution and reproducibility.[2][3]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is selected for its versatility and robust performance in separating a wide range of compounds based on hydrophobicity. Its widespread use ensures method transferability.[2]
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency. The aqueous phase is acidified with phosphoric acid to a pH of approximately 2.5. For pyridine-containing compounds, a low pH mobile phase is critical. It ensures the pyridine nitrogen is protonated, leading to a single ionic species that chromatographs with a sharp, symmetrical peak shape, preventing the peak tailing often seen at neutral or basic pH.[4]
-
Detection (UV Absorbance): The pyridine ring contains a chromophore that absorbs UV light. Based on the electronic transitions of similar chlorinated pyridine derivatives, a detection wavelength of 272 nm is selected to provide high sensitivity for the analyte and its likely aromatic impurities.[5]
Experimental Protocol: HPLC Analysis
This section provides a detailed, step-by-step methodology for the analysis.
Required Equipment and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (85%, analytical grade).
-
3-Chloro-6-methoxy-2-methylpyridine reference standard (>98% purity).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well. The final pH should be approximately 2.5. Degas before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 3-Chloro-6-methoxy-2-methylpyridine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: For a reaction mixture, accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask. Dilute with diluent, sonicate for 5 minutes to ensure dissolution, and dilute to volume. Further dilute 5.0 mL of this solution into a 50 mL flask with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Program.
System Suitability and Self-Validation
To ensure the trustworthiness and validity of each analytical run, a System Suitability Test (SST) must be performed before sample analysis. This protocol is a self-validating system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (from 5 replicate injections of standard) |
| %RSD of Retention Time | ≤ 1.0% (from 5 replicate injections of standard) |
Table 3: System Suitability Test (SST) Criteria.
Method Validation Strategy (ICH Q2(R1))
A comprehensive validation of this method must be conducted according to ICH guidelines to demonstrate its suitability for the intended purpose.[6][7]
Specificity via Forced Degradation
Forced degradation studies are the cornerstone of a stability-indicating method, demonstrating that the analyte peak is free from interference from potential degradation products.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[9]
Protocol: Prepare a solution of 3-Chloro-6-methoxy-2-methylpyridine at approximately 50 µg/mL in the diluent and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 60 °C for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
Analyze all stressed samples, along with an unstressed control, using the HPLC method with a PDA detector. The peak purity of the analyte should be assessed to confirm its homogeneity.
Additional Validation Parameters
-
Linearity and Range: Analyze a minimum of five concentrations across a range of 50% to 150% of the working concentration (e.g., 25 to 75 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the same sample on the same day. The %RSD should be ≤ 2.0%.[6]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and observe the effect on the results to demonstrate the method's reliability during normal use.[2]
Visualized Workflows
Caption: General analytical workflow from preparation to reporting.
Caption: Logic diagram for the forced degradation study.
Conclusion
The RP-HPLC method detailed in this application note is specific, reliable, and robust for the analysis of 3-Chloro-6-methoxy-2-methylpyridine. The logical method development, based on the physicochemical properties of the analyte, and a comprehensive validation strategy grounded in ICH principles, ensures its suitability for monitoring synthetic reactions and quantifying product purity in a regulated environment. The inclusion of forced degradation studies confirms the stability-indicating nature of the method, providing confidence in the data generated.
References
-
Żebrowska, J., & Gwarda, A. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 68(5), 657-666. Retrieved from [Link]
-
Salah, N., Al-Shehri, M. M., Al-Ghamdi, S. A., Al-Enazi, N. M., & Abdel-Salam, R. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Salah, N., Al-Shehri, M. M., Al-Ghamdi, S. A., Al-Enazi, N. M., & Abdel-Salam, R. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 27, 2026, from [Link]
-
Patel, D. B., et al. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
Sanyal, N. K., & Goel, R. K. (1978). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. ResearchGate. Retrieved from [Link]
-
ICH. (2023). Q2(R2) Validation of analytical procedures. International Council for Harmonisation. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
ICH. (2005). Q2(R1) Validation of analytical procedures: Text and methodology. International Council for Harmonisation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Velev, I. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. QSE. Retrieved from [Link]
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- 1. CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine - Synblock [synblock.com]
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- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Chloro-6-methoxy-2-methylpyridine
Introduction
3-Chloro-6-methoxy-2-methylpyridine is a key substituted pyridine intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a chlorine atom, a methoxy group, and a methyl group on the pyridine core—makes it a versatile building block. However, the large-scale synthesis and purification of this molecule to the high purity required for these applications present significant chemical challenges. These challenges primarily lie in achieving regioselective chlorination and developing a robust, scalable, and economically viable purification process.
This comprehensive guide provides a detailed protocol for the multi-step synthesis and subsequent purification of 3-Chloro-6-methoxy-2-methylpyridine. It is intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be scalable and are grounded in established principles of organic chemistry, with a focus on safety, efficiency, and product purity.
I. Synthetic Strategy: A Multi-Step Approach
The synthesis of 3-Chloro-6-methoxy-2-methylpyridine is most effectively approached through a multi-step process, commencing with a commercially available and cost-effective starting material, 6-methyl-2-pyridone. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 3-Chloro-6-methoxy-2-methylpyridine.
Step 1: Synthesis of the Precursor, 6-Methoxy-2-methylpyridine
The initial phase of the synthesis focuses on the preparation of the key intermediate, 6-methoxy-2-methylpyridine. This is achieved in two stages from 6-methyl-2-pyridone.
The first stage involves the conversion of the hydroxyl group of the pyridone to a chlorine atom. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation on an industrial scale.[1][2]
Reaction:
6-Methyl-2-pyridone → 2-Chloro-6-methylpyridine
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent is chosen for its high reactivity and its dual role as both a reactant and a solvent in excess, driving the reaction to completion. For large-scale operations, using a slight excess of POCl₃ with a high-boiling inert solvent can be more manageable and cost-effective.
-
Temperature Control: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. Careful temperature control is crucial to prevent side reactions and ensure the safety of the process.
The second stage is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by a methoxy group. Sodium methoxide is the reagent of choice for this transformation.[3]
Reaction:
2-Chloro-6-methylpyridine + NaOMe → 6-Methoxy-2-methylpyridine + NaCl
Causality of Experimental Choices:
-
Sodium Methoxide (NaOMe): As a strong nucleophile and base, sodium methoxide readily displaces the chloride ion from the electron-deficient pyridine ring. It is commercially available and relatively inexpensive.
-
Methanol as Solvent: Methanol is the ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves both the substrate and the reagent.
Step 2: Regioselective Chlorination of 6-Methoxy-2-methylpyridine
This is the most critical step in the synthesis, as it determines the final structure of the product. The goal is to introduce a chlorine atom selectively at the 3-position of the pyridine ring.
Understanding Directing Effects:
The regioselectivity of electrophilic substitution on the 6-methoxy-2-methylpyridine ring is governed by the electronic effects of the existing substituents:
-
Methoxy Group (-OCH₃): This is a strongly activating group due to its +M (mesomeric) effect, donating electron density to the ring. It is an ortho, para-director.
-
Methyl Group (-CH₃): This is a weakly activating group through its +I (inductive) effect and hyperconjugation. It is also an ortho, para-director.
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing (-I effect), deactivating the ring towards electrophilic attack, particularly at the α and γ positions (2, 4, and 6).
Considering these effects, the positions most activated for electrophilic attack are the 3- and 5-positions. The 3-position is ortho to the methyl group and para to the methoxy group, while the 5-position is para to the methyl group and ortho to the methoxy group. The steric hindrance from the adjacent methyl group at the 2-position may slightly favor substitution at the 5-position. However, the powerful para-directing effect of the methoxy group often leads to a mixture of 3- and 5-chloro isomers. To achieve high selectivity for the 3-chloro isomer, a carefully chosen chlorinating agent and optimized reaction conditions are paramount.
Proposed Chlorinating Agent:
N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose. It provides a source of electrophilic chlorine under milder conditions than chlorine gas, which can lead to over-chlorination and side reactions.
Reaction:
6-Methoxy-2-methylpyridine + NCS → 3-Chloro-6-methoxy-2-methylpyridine
Causality of Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS allows for a more controlled chlorination. The reaction can be initiated with an acid catalyst, which protonates the pyridine nitrogen, further influencing the electron density of the ring and potentially enhancing selectivity.
-
Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane is recommended to facilitate the reaction while minimizing side reactions.
-
Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and improve selectivity.
II. Detailed Experimental Protocols
Safety First: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use.[4][5]
Protocol for the Synthesis of 6-Methoxy-2-methylpyridine
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6-Methyl-2-pyridone | 109.13 | 100 g | 0.916 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 280 g (170 mL) | 1.82 |
| Sodium Methoxide (NaOMe) | 54.02 | 59.4 g | 1.10 |
| Methanol (anhydrous) | 32.04 | 500 mL | - |
| Toluene | - | 500 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Chlorination:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 6-methyl-2-pyridone (100 g, 0.916 mol) and toluene (200 mL).
-
Slowly add phosphorus oxychloride (280 g, 1.82 mol) via the dropping funnel over 30 minutes. The reaction is exothermic. Maintain the temperature below 60°C with an ice bath.
-
After the addition is complete, heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by adding the reaction mixture to 1 L of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with toluene (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude 2-chloro-6-methylpyridine as an oil.
-
-
Methoxylation:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol or by using commercially available sodium methoxide solution. For this scale, dissolve sodium methoxide (59.4 g, 1.10 mol) in anhydrous methanol (500 mL) in a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Add the crude 2-chloro-6-methylpyridine to the sodium methoxide solution.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (500 mL) to the residue and extract with dichloromethane (3 x 250 mL).
-
Combine the organic layers, wash with water (200 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude 6-methoxy-2-methylpyridine can be purified by vacuum distillation.
-
Protocol for the Synthesis of 3-Chloro-6-methoxy-2-methylpyridine
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6-Methoxy-2-methylpyridine | 123.15 | 100 g | 0.812 |
| N-Chlorosuccinimide (NCS) | 133.53 | 113 g | 0.846 |
| Acetonitrile | 41.05 | 1 L | - |
| Sulfuric Acid (concentrated) | 98.08 | 5 mL | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 6-methoxy-2-methylpyridine (100 g, 0.812 mol) and acetonitrile (1 L).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add concentrated sulfuric acid (5 mL) while maintaining the temperature below 10°C.
-
In a separate beaker, dissolve N-Chlorosuccinimide (113 g, 0.846 mol) in acetonitrile (500 mL).
-
Add the NCS solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 4 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Once the reaction is complete, quench the excess NCS by adding a saturated aqueous solution of sodium thiosulfate until a starch-iodide paper test is negative.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is ~8.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 3-Chloro-6-methoxy-2-methylpyridine.
III. Large-Scale Purification Protocol
Purification of the crude product is essential to achieve the high purity (typically >98%) required for subsequent applications. A combination of distillation and recrystallization is recommended.
Caption: Purification workflow for 3-Chloro-6-methoxy-2-methylpyridine.
Purification by Vacuum Distillation
Vacuum distillation is an effective method for separating the product from non-volatile impurities and residual solvents.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude 3-Chloro-6-methoxy-2-methylpyridine to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point of the product. The exact boiling point will depend on the pressure.
Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity by removing closely related isomers and other impurities.[6]
Procedure:
-
Choose a suitable solvent system. A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. For this compound, a mixture of isopropanol and heptane or ethanol and water may be effective.
-
Dissolve the distilled product in a minimal amount of the hot solvent (e.g., isopropanol).
-
If the solution is colored, it can be treated with activated carbon and then filtered hot.
-
Slowly add the non-solvent (e.g., heptane) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
IV. Analytical Characterization
To ensure the identity and purity of the synthesized 3-Chloro-6-methoxy-2-methylpyridine, a comprehensive analytical characterization should be performed.
Analytical Techniques:
| Technique | Purpose | Expected Results |
| HPLC/GC-MS | Purity assessment and identification of impurities | A major peak corresponding to the product with purity >98%. Mass spectrum should show the molecular ion peak. |
| ¹H NMR | Structural confirmation | The spectrum should be consistent with the structure of 3-Chloro-6-methoxy-2-methylpyridine. |
| ¹³C NMR | Structural confirmation | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| FT-IR | Functional group identification | Presence of characteristic peaks for C-Cl, C-O-C, and aromatic C-H bonds. |
Predicted ¹H and ¹³C NMR Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.4 (d, 1H, H-4), 6.6 (d, 1H, H-5), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~162 (C-6), 150 (C-2), 140 (C-4), 115 (C-3), 110 (C-5), 54 (-OCH₃), 23 (-CH₃).
Note: These are predicted chemical shifts and may vary slightly.
V. Safety and Handling
-
3-Chloro-6-methoxy-2-methylpyridine: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[3]
-
Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.
-
Sodium Methoxide: Corrosive and flammable. Reacts with water to form methanol and sodium hydroxide.
-
N-Chlorosuccinimide: An oxidizing agent and an irritant.
Always handle these chemicals in a fume hood with appropriate PPE. Ensure that an emergency eyewash station and safety shower are readily accessible.
VI. Conclusion
The large-scale synthesis of 3-Chloro-6-methoxy-2-methylpyridine can be successfully achieved through a well-designed, multi-step process. The key to this synthesis is the regioselective chlorination of the 6-methoxy-2-methylpyridine precursor. By carefully selecting the chlorinating agent and controlling the reaction conditions, a high yield of the desired 3-chloro isomer can be obtained. Subsequent purification by a combination of vacuum distillation and recrystallization will yield a product of high purity suitable for pharmaceutical and other high-tech applications. The protocols outlined in this guide provide a robust framework for the safe and efficient production of this valuable chemical intermediate.
References
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PrepChem. Synthesis of 6-methoxy-2-methylpyridine. Available from: [Link]
-
PubChem. 3-Chloro-2-methylpyridine. Available from: [Link]
-
The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available from: [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
PubChem. 2-Chloro-6-methoxypyridine. Available from: [Link]
-
The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Available from: [Link]
-
Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]
- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
National Center for Biotechnology Information. Purification, crystallization and preliminary crystallographic analysis of archaeal 6-pyruvoyl tetrahydrobiopterin synthase homologue PH0634 from Pyrococcus horikoshii OT3. Available from: [Link]
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International Union of Crystallography. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]
-
National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]
- Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
Organic Chemistry Portal. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]
- Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
-
Organic Syntheses. 10 - Organic Syntheses Procedure. Available from: [Link]
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Organic Syntheses. Rhodium - Organic Syntheses Procedure. Available from: [Link]
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National Center for Biotechnology Information. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
The Organic Chemistry Tutor. Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available from: [Link]
-
CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Available from: [Link]
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PubChem. 3-Chloro-2,6-dimethylpyridine. Available from: [Link]
- Google Patents. CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene.
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Taylor & Francis Online. Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Available from: [Link]
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ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized... Available from: [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
-
ChemConnections. 13C NMR Spectroscopy. Available from: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Chloro-6-methoxy-2-methylpyridine
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and agrochemicals. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, impacting its potency, selectivity, and pharmacokinetic profile.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a diverse range of substituted pyridines starting from the readily available building block, 3-Chloro-6-methoxy-2-methylpyridine . We will delve into three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Beyond providing step-by-step protocols, this guide emphasizes the underlying principles and rationale behind the experimental design. Understanding the "why" behind each reagent and condition is paramount for successful reaction optimization and troubleshooting, empowering chemists to adapt these methods to their specific synthetic challenges.
The Versatile Starting Material: 3-Chloro-6-methoxy-2-methylpyridine
The choice of 3-chloro-6-methoxy-2-methylpyridine as a starting material is strategic. The chlorine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions. The methoxy group at the 6-position and the methyl group at the 2-position modulate the electronic properties of the pyridine ring and can influence the reactivity of the C-Cl bond. Furthermore, these substituents provide additional points for potential future diversification.
I. C-C Bond Formation via Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-methoxy-2-methylpyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an ideal choice for the synthesis of 3-arylpyridines.[1] The reaction involves the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 3-chloro-6-methoxy-2-methylpyridine to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is promoted by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of various arylboronic acids with 3-chloro-6-methoxy-2-methylpyridine.[4]
Materials:
-
3-Chloro-6-methoxy-2-methylpyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 3-chloro-6-methoxy-2-methylpyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 4 to 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 78 |
Note: Yields are based on isolated product after purification and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
II. C-C Bond Formation via Sonogashira Coupling: Synthesis of 3-Alkynyl-6-methoxy-2-methylpyridines
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of an alkyne moiety onto the pyridine ring.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[6]
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The alkynyl and aryl groups on the palladium center couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[8]
Caption: General experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of terminal alkynes with 3-chloro-6-methoxy-2-methylpyridine.
Materials:
-
3-Chloro-6-methoxy-2-methylpyridine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (optional, for copper-catalyzed protocol)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equivalents)
-
Solvent (e.g., THF or DMF, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 3-chloro-6-methoxy-2-methylpyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., THF) via syringe, followed by the base (e.g., Et₃N, 2.5 eq.) and the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C until the reaction is complete as indicated by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkynylpyridine.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | THF | 50 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (3) | DIPA | DMF | RT | 12 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | THF | 60 | 8 | 82 |
| 4 | 3-Butyn-1-ol | Pd(PPh₃)₄ (5) | CuI (3) | DIPA | DMF | 50 | 10 | 75 |
Note: Yields are based on isolated product after purification and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
III. C-N Bond Formation via Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-methoxy-2-methylpyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9][10] This reaction is particularly valuable for constructing the N-arylpyridine motif, which is prevalent in many biologically active compounds.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine derivative.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium amido complex. The choice of a strong, non-nucleophilic base is critical.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium center, releasing the desired arylamine product and regenerating the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are essential to promote this step and prevent side reactions like β-hydride elimination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 3-chloro-6-methoxy-2-methylpyridine with various primary and secondary amines.
Materials:
-
3-Chloro-6-methoxy-2-methylpyridine
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10 minutes at room temperature to form the active catalyst.
-
To this solution, add 3-chloro-6-methoxy-2-methylpyridine (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 91 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 16 | 79 |
| 4 | 4-Fluoroaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
Note: Yields are based on isolated product after purification and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
Conclusion
This application note has provided a detailed guide to the synthesis of substituted pyridines from 3-chloro-6-methoxy-2-methylpyridine using three powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer versatile and efficient pathways to a wide array of 3-aryl, 3-alkynyl, and 3-amino pyridines, respectively. By understanding the mechanistic principles and following the detailed protocols, researchers can effectively utilize these methods to generate novel pyridine derivatives for applications in drug discovery and materials science. The provided data and workflows serve as a solid foundation for reaction optimization and the development of robust synthetic routes.
References
-
MDPI. (2023). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. [Link]
-
National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
PubMed. (2007). Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. [Link]
-
National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. [Link]
-
SCI. (2010). Michael Greaney Palladium-catalysed heterocycle synthesis. [Link]
-
ResearchGate. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2015). Palladium-Catalyzed Synthesis of (Hetero)Aryl Alkyl Sulfones from (Hetero)Aryl Boronic Acids, Unactivated Alkyl Halides, and Potassium Metabisulfite. [Link]
-
Semantic Scholar. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP. [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
ACS Publications. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ChemRxiv. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxy-2-methylpyridine
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working on the Suzuki-Miyaura cross-coupling of 3-chloro-6-methoxy-2-methylpyridine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a robust starting protocol to help you navigate the complexities of this specific transformation and improve your reaction yields.
Our guidance is built on established principles of organometallic chemistry and supported by peer-reviewed literature to ensure you are equipped with reliable and actionable insights for your projects.
Introduction to the Challenges
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. However, the coupling of 3-chloro-6-methoxy-2-methylpyridine presents a unique set of challenges that can often lead to low yields or incomplete conversion. These challenges stem from a combination of electronic and steric factors inherent to the substrate:
-
Reduced Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.
-
Steric Hindrance: The presence of a methyl group at the 2-position, ortho to the chlorine, creates steric congestion around the reaction center. This can hinder the approach of the palladium catalyst, further impeding oxidative addition.
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, reducing the overall efficiency of the reaction.
Overcoming these hurdles requires careful selection and optimization of the catalyst system, base, and solvent. This guide will walk you through these critical parameters to enhance the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of 3-chloro-6-methoxy-2-methylpyridine giving low to no yield?
A1: Low yields with this substrate are common and can be attributed to several factors. The primary reason is the inherent low reactivity of the aryl chloride. Additionally, the methyl group at the 2-position introduces steric hindrance, and the pyridine nitrogen can inhibit the palladium catalyst. A combination of a highly active catalyst system, an appropriate base, and optimized reaction conditions is crucial for success.
Q2: What is the best type of palladium catalyst and ligand for this reaction?
A2: For challenging substrates like 3-chloro-6-methoxy-2-methylpyridine, pre-formed palladium catalysts or a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand is highly recommended. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are particularly effective as they promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition to the C-Cl bond. N-heterocyclic carbenes (NHCs) can also be effective ligands.
Q3: How does the choice of base impact the reaction?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle. For Suzuki couplings of aryl chlorides, stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. The choice of base can also influence side reactions, so it may need to be screened for optimal performance.
Q4: What are the recommended solvents for this coupling?
A4: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common and effective solvent system. Other solvents like tetrahydrofuran (THF) or toluene with an aqueous base can also be used. The presence of water is often beneficial for the dissolution of the base and can facilitate the transmetalation step.
Q5: I am observing the formation of a byproduct with the same mass as my starting material but without the chlorine. What is this, and how can I prevent it?
A5: This byproduct is likely the result of a dehalogenation side reaction, where the chlorine atom is replaced by a hydrogen atom. This can be caused by high reaction temperatures, prolonged reaction times, or certain base/solvent combinations. To minimize dehalogenation, you can try lowering the reaction temperature, reducing the reaction time, or screening different bases and ligands.
Q6: My boronic acid appears to be degrading during the reaction. How can I address this?
A6: This is likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water and certain bases. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this decomposition. Alternatively, using boronate esters (e.g., pinacol esters) can sometimes mitigate this issue as they are more stable under certain conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 3-chloro-6-methoxy-2-methylpyridine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated. 2. Low Reactivity of Aryl Chloride: The C-Cl bond is not undergoing oxidative addition. 3. Poor Solubility: Reagents are not sufficiently dissolved in the solvent. | 1. Ensure the palladium source and ligand are of high quality. Use a pre-catalyst or allow for a pre-activation step. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature. 3. Try a different solvent system (e.g., dioxane/water, THF/water, or toluene/water). Ensure vigorous stirring. |
| Formation of Dehalogenated Byproduct | 1. High Temperature: The reaction temperature is too high, promoting the reduction of the aryl chloride. 2. Extended Reaction Time: Prolonged heating increases the likelihood of side reactions. 3. Inappropriate Base/Ligand: The chosen base or ligand may be promoting the dehalogenation pathway. | 1. Lower the reaction temperature in 10°C increments. 2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. 3. Screen alternative bases (e.g., K₂CO₃, CsF) and ligands. |
| Protodeboronation of Boronic Acid | 1. Presence of Excess Water or Protic Solvents. 2. Base-Mediated Decomposition. | 1. Use anhydrous solvents and a non-aqueous base if possible, though this may slow the reaction. Use a slight excess (1.2-1.5 eq.) of the boronic acid. 2. Consider using a boronate ester instead of a boronic acid. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Transmetalation: If the transmetalation step is slow, homocoupling can become a competitive pathway. | 1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Maintain an inert atmosphere throughout the reaction. 2. Ensure the base is appropriate and present in sufficient quantity to facilitate transmetalation. |
| Inconsistent Results | 1. Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. 2. Atmospheric Conditions: Inconsistent exclusion of oxygen and moisture. 3. Reaction Setup: Variations in stirring rate, heating, or vessel. | 1. Use freshly purchased or purified reagents. 2. Ensure a consistent and rigorous degassing procedure for every reaction. 3. Maintain consistent reaction parameters. |
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 3-chloro-6-methoxy-2-methylpyridine with a generic arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.
Materials:
-
3-Chloro-6-methoxy-2-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-chloro-6-methoxy-2-methylpyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water for a 1 mmol scale reaction) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath at 100-110 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
The Suzuki Reaction. Myers, A. Chem 115 Handout. Harvard University. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloro-6-methoxy-2-methylpyridine
Welcome to the technical support center dedicated to addressing challenges with catalyst deactivation in chemical transformations involving 3-Chloro-6-methoxy-2-methylpyridine. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile building block in synthesizing complex molecules. As a substituted pyridine, this reagent presents unique challenges, primarily related to the stability and activity of the transition metal catalysts employed, most commonly palladium-based systems for cross-coupling reactions.
This document provides a structured approach to diagnosing, troubleshooting, and preventing catalyst deactivation. We will move from frequently encountered issues to in-depth diagnostic and remedial protocols, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during reactions.
Q1: My Suzuki-Miyaura reaction with 3-Chloro-6-methoxy-2-methylpyridine has stalled or is showing low conversion. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the pyridine nitrogen atom.[1] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a Lewis base.[1] This coordination can block the active sites required for the catalytic cycle, leading to inhibition or complete deactivation.[1] Another common issue is the formation of inactive palladium aggregates, often observed as a black precipitate (palladium black).[1][2]
Q2: I observe a black precipitate forming in my reaction vessel. What is it and what does it mean?
A2: The black precipitate is almost certainly palladium black, which consists of agglomerated, insoluble palladium(0) particles.[1][2] Its formation signifies a common catalyst deactivation pathway where the catalytically active, well-dispersed palladium species have aggregated into a less active state.[1] This reduces the available surface area for catalysis and effectively removes the catalyst from the reaction medium.
Q3: Can impurities in my 3-Chloro-6-methoxy-2-methylpyridine starting material affect the catalyst?
A3: Absolutely. Impurities are a primary cause of irreversible catalyst poisoning.[3] Even trace amounts of certain substances can have a dramatic negative impact. Key culprits to look out for include:
-
Sulfur Compounds: Often present from upstream synthetic steps, sulfur-containing impurities can strongly and irreversibly bind to palladium surfaces.[3][4][5]
-
Other Halides: While your substrate is a chloride, residual iodide or bromide from other reagents can alter the catalyst's stability and reactivity.[2]
-
Trace Metals: Contaminants like lead, mercury, or arsenic can deactivate catalysts by forming stable complexes with the active sites.[6] It's also been shown that trace amounts of palladium in reagents like sodium carbonate can inadvertently catalyze reactions, highlighting the sensitivity of these systems.[7]
Q4: My reaction works well with other aryl chlorides but fails with this specific pyridine substrate. Why?
A4: This strongly points to substrate-specific inhibition, implicating the pyridine nitrogen. The nitrogen's ability to coordinate to the palladium catalyst is the key difference between 3-Chloro-6-methoxy-2-methylpyridine and a simple aryl chloride like chlorobenzene.[1][8] This interaction can disrupt the delicate balance of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[9]
Part 2: In-Depth Troubleshooting Guide
When initial checks from the FAQs do not resolve the issue, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving catalyst deactivation.
Logical Troubleshooting Workflow
This workflow helps systematically isolate the root cause of catalyst deactivation.
Caption: A step-by-step workflow for troubleshooting catalyst deactivation.
Issue 1: Catalyst Poisoning by Pyridine Nitrogen
-
Causality: The pyridine nitrogen's lone pair competes with the desired reactants for coordination sites on the palladium atom. This non-productive binding can halt the catalytic cycle.[1] Product inhibition, where the newly formed pyridine product also poisons the catalyst, is also a significant factor.[1]
-
Solutions & Rationale:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. Switch to electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[10] The bulkiness of these ligands creates a "pocket" around the palladium center that favors the coordination of the aryl chloride over the sterically accessible pyridine nitrogen. The electron-donating nature of these ligands also accelerates the rate-limiting oxidative addition step, potentially outcompeting the poisoning process.[9]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, which can be inefficient and lead to side reactions, use a well-defined Pd(0) pre-catalyst or a modern Pd(II) pre-catalyst that cleanly reduces to the active species.[10][11] This ensures a higher concentration of the active catalyst from the start.
-
Modify the Substrate (if possible): In some cases, temporary N-oxide formation on the pyridine can "protect" the nitrogen lone pair. This group can be removed post-coupling. This is an advanced strategy but can be highly effective.
-
Issue 2: Formation of Palladium Black (Aggregation)
-
Causality: The active, monomeric Pd(0)Lₙ species can be unstable, especially at high temperatures or low ligand concentrations. If a ligand dissociates, the "naked" Pd(0) atoms can rapidly aggregate to form catalytically inactive palladium black.[1][2] This process is often irreversible.
-
Solutions & Rationale:
-
Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help suppress dissociation and keep the palladium solubilized and active. A common starting point is a Ligand:Pd ratio of 2:1 to 4:1. However, be aware that a large excess of ligand can sometimes slow the reaction by occupying all coordination sites.[9]
-
Use Chelating Ligands: Bidentate (two-coordination point) ligands like Xantphos or dppf can be more effective at preventing palladium aggregation than monodentate ligands. The chelate effect provides greater thermodynamic stability to the palladium complex.
-
Control Temperature: Excessive heat can accelerate both ligand degradation and palladium aggregation.[4][12] Run the reaction at the lowest temperature that provides a reasonable rate. Consider running test reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance.
-
Issue 3: Thermal Degradation (Sintering) & Coking
-
Causality: At high temperatures, catalyst particles can fuse together (sintering), reducing the active surface area.[12] Additionally, organic molecules (solvents, reagents, or products) can decompose on the catalyst surface to form carbonaceous deposits ("coke"), which physically block active sites.[4][12]
-
Solutions & Rationale:
-
Optimize Reaction Temperature: As with aggregation, avoid unnecessarily high temperatures.[12]
-
Ensure High Purity of Reagents: Impurities can often be the precursors to coke formation.[12]
-
Choose a Stable Solvent: Use a high-boiling, thermally stable solvent (e.g., Dioxane, Toluene, DMF) and ensure it is properly degassed to remove oxygen, which can contribute to oxidative degradation pathways.
-
Part 3: Preventative Measures & Best Practices
Proactive measures are more effective than reactive troubleshooting.
| Best Practice | Rationale |
| Reagent Purification | Always verify the purity of 3-Chloro-6-methoxy-2-methylpyridine via NMR or GC-MS. If impurities are suspected, recrystallize or chromatograph the material before use. This is the most effective way to prevent poisoning.[5][12] |
| Rigorous Degassing | Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands (forming inactive phosphine oxides). Degas all solvents and the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. |
| Use of High-Purity Reagents | Use bases, solvents, and other reagents from reputable suppliers. Trace metal impurities in low-grade reagents can poison the catalyst.[7] |
| Controlled Catalyst Loading | While it may be tempting to add more catalyst if a reaction is slow, this can sometimes accelerate decomposition pathways. Start with typical loadings (e.g., 1-2 mol%) and optimize from there. |
| Water Management | In anhydrous couplings using bases like K₃PO₄, a small, controlled amount of water can be beneficial and improve reproducibility.[13] However, excessive water can lead to unwanted side reactions and catalyst deactivation.[14] |
Part 4: Advanced Catalyst Characterization
If deactivation persists, analyzing the spent catalyst can provide definitive answers.[15]
| Technique | Information Gained | Deactivation Mechanism Indicated |
| ICP-MS/AAS | Determines the elemental composition of the catalyst. Can detect poison elements like S, Pb, As.[16] | Poisoning |
| XPS | Analyzes the surface elemental composition and oxidation states. Can identify poisons and changes in the palladium oxidation state.[15][16] | Poisoning, Oxidation |
| TEM/SEM | Visualizes the catalyst morphology. Can directly observe particle agglomeration (sintering) or fouling.[17] | Sintering, Coking/Fouling |
| BET Surface Area | Measures the total surface area of a heterogeneous catalyst. A significant decrease indicates sintering or pore blockage.[15][17] | Sintering, Coking/Fouling |
| ³¹P NMR | For homogeneous reactions, this can be used to monitor the state of phosphine ligands in the solution. The appearance of new peaks can indicate ligand degradation (e.g., oxidation).[18] | Ligand Degradation |
Part 5: Experimental Protocols
Protocol 1: Standardized Catalyst Activity Test
This protocol helps determine if a new batch of substrate or reagent is poisoning the catalyst by comparing it to a known standard.
-
Setup: Prepare two identical, oven-dried flasks under an inert atmosphere (Argon).
-
Flask A (Control): Add a standard, trusted aryl chloride (e.g., 4-chlorotoluene), boronic acid, base (e.g., K₂CO₃), and solvent.
-
Flask B (Test): Add 3-Chloro-6-methoxy-2-methylpyridine from the batch , the same boronic acid, base, and solvent.
-
Catalyst Addition: To both flasks, add an identical, carefully measured amount of the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and SPhos).
-
Reaction: Heat both reactions at the same temperature (e.g., 100 °C) with identical stirring rates.
-
Analysis: Monitor the reaction progress in both flasks at regular intervals (e.g., 1 hr, 4 hrs, 16 hrs) via TLC, GC, or LC-MS.
-
Interpretation: If Flask A proceeds to high conversion while Flask B stalls, it strongly indicates that the 3-Chloro-6-methoxy-2-methylpyridine or impurities within it are deactivating the catalyst.
Protocol 2: Regeneration of Heterogeneous Palladium Catalysts (e.g., Pd/C)
This protocol is for solid-supported catalysts that have been deactivated by coking. Note: This will not remedy metallic poisoning.
-
Recovery: Filter the heterogeneous catalyst from the reaction mixture. Wash thoroughly with the reaction solvent, followed by a low-boiling solvent like acetone or ethanol to remove adsorbed organics. Dry the catalyst under vacuum.
-
Thermal Treatment (Inert): Place the dried catalyst in a tube furnace. Heat under a flow of inert gas (Nitrogen) to a high temperature (e.g., 550-700 °C) to pyrolyze and remove volatile organic residues.[19]
-
Oxidative Treatment (Calcination): After the initial thermal treatment, switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in N₂). Maintain the high temperature to carefully burn off carbonaceous "coke" deposits.[19] Monitor the off-gas for CO₂ to determine when the process is complete.
-
Reduction: After cooling under an inert atmosphere, the oxidized palladium must be re-reduced to its active Pd(0) state. This can be done by heating under a flow of hydrogen gas (H₂).
-
Validation: Test the activity of the regenerated catalyst using the Catalyst Activity Test described above to confirm the restoration of performance.
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura reaction and where common deactivation pathways interfere.
Caption: The Suzuki-Miyaura cycle and key deactivation points for the active Pd(0) catalyst.
References
-
Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter. [Link]
-
What Causes Catalyst Deactivation And Poisoning? (2025). Chemistry For Everyone - YouTube. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). CREG. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023). ChemCatBio. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025). Matmatch. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2016). National Institutes of Health. [Link]
-
Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. (2003). ACS Publications. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Trace Metal Impurities in Catalysis. (2012). ResearchGate. [Link]
-
Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. (2024). Royal Society of Chemistry. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). CREG. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Royal Society of Chemistry. [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). ACS Publications. [Link]
-
Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.). INNO SPECIALTY CHEMICALS. [Link]
-
Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. (2003). PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Lecture 6 Catalyst characterization. (n.d.). SlidePlayer. [Link]
-
Deactivation Pathways in Transition Metal Catalysis. (2015). Macmillan Group, Princeton University. [Link]
-
Heck Reactions. (2022). Royal Society of Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
-
Analysis of Catalysts. (n.d.). Tascon GmbH. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. [Link]
- Regeneration of palladium hydrogenation catalyst. (1979).
-
Heck Reaction—State of the Art. (2017). MDPI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (2022). MDPI. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). ACS Publications. [Link]
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- 3. m.youtube.com [m.youtube.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. researchgate.net [researchgate.net]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. alfachemic.com [alfachemic.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
common side reactions in the synthesis of 3-Chloro-6-methoxy-2-methylpyridine derivatives
Welcome to the technical support center for the synthesis of 3-chloro-6-methoxy-2-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying mechanisms and implementing the troubleshooting protocols outlined below, you can enhance the yield, purity, and consistency of your reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 3-chloro-6-methoxy-2-methylpyridine, a key building block in the production of various pharmaceuticals. The primary route of synthesis often involves the chlorination of a substituted pyridine precursor. The main challenges in this process are controlling the regioselectivity of the chlorination and preventing over-reaction.
Issue 1: Formation of Isomeric Impurities During Chlorination
Question: I am attempting to synthesize 3-Chloro-6-methoxy-2-methylpyridine, but my final product is contaminated with significant amounts of other chlorinated isomers. How can I improve the regioselectivity of my reaction?
Answer:
The formation of regioisomers is a common side reaction in the electrophilic chlorination of substituted pyridines. The position of chlorination is directed by the electronic and steric effects of the substituents on the pyridine ring. In the case of a precursor like 6-methoxy-2-methylpyridine, the methoxy and methyl groups influence the electron density of the ring, directing the incoming electrophile.
Common Isomeric Impurities:
When chlorinating 6-methoxy-2-methylpyridine, you may encounter the formation of other isomers in addition to the desired 3-chloro product. The primary isomeric byproduct is often the 5-chloro isomer (5-Chloro-6-methoxy-2-methylpyridine). The formation of dichlorinated products is also possible if the reaction is not carefully controlled.
| Compound | Structure | Notes |
| Desired Product | 3-Chloro-6-methoxy-2-methylpyridine | The target molecule. |
| Common Isomer | 5-Chloro-6-methoxy-2-methylpyridine | A frequent byproduct due to the directing effects of the substituents. |
| Over-chlorination Product | 3,5-Dichloro-6-methoxy-2-methylpyridine | Can form if reaction conditions are too harsh or excess chlorinating agent is used. |
Causality Behind Isomer Formation:
The methoxy group at the 6-position is an ortho-, para-director. The methyl group at the 2-position is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the methyl group, influences the position of chlorination. While the 3-position is activated, the 5-position is also susceptible to electrophilic attack, leading to a mixture of isomers.
Troubleshooting Protocol: Enhancing Regioselectivity
To favor the formation of the 3-chloro isomer, careful control of reaction conditions is crucial.
Step-by-Step Methodology:
-
Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact selectivity. While elemental chlorine can be used, it is often less selective. N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent for many heterocyclic systems.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. A non-polar solvent such as carbon tetrachloride or dichloromethane is often preferred to moderate the reactivity of the chlorinating agent.
-
Temperature Control: The reaction should be conducted at a low temperature to enhance selectivity. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy. This minimizes over-chlorination and reduces the formation of undesired isomers.
-
Slow Addition of Reagents: Add the chlorinating agent (e.g., NCS) portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low concentration of the reactive species and favors the kinetically controlled product.
-
Use of a Catalyst: In some cases, a Lewis acid catalyst can be used to activate the chlorinating agent and improve regioselectivity. However, this must be approached with caution as it can also increase the rate of side reactions.
Expected Outcome:
By implementing these control measures, the ratio of the desired 3-chloro isomer to the 5-chloro isomer can be significantly improved. While complete elimination of the isomeric byproduct may not be achievable in a single step, subsequent purification will be more straightforward.
Issue 2: Over-chlorination Leading to Di- and Tri-substituted Products
Question: My reaction is producing a significant amount of dichlorinated byproducts. How can I minimize this over-reaction?
Answer:
Over-chlorination occurs when the desired monochlorinated product reacts further with the chlorinating agent to form di- or even tri-chlorinated species. This is a common issue when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
Causality Behind Over-chlorination:
The initial chlorination of the pyridine ring can, in some cases, activate the ring towards further electrophilic substitution, or the reaction conditions may be sufficiently forcing to drive the reaction to a higher degree of chlorination.
Troubleshooting Protocol: Minimizing Over-chlorination
-
Stoichiometric Control: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) relative to the starting pyridine derivative. This ensures that the starting material is the limiting reagent and minimizes the chance of the product reacting further.
-
Monitoring the Reaction: Closely monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Lower Reaction Temperature: As with controlling regioselectivity, maintaining a low temperature will decrease the overall reaction rate and provide a larger window to stop the reaction after the desired monochlorination has occurred.
Expected Outcome:
Careful control of stoichiometry and reaction monitoring should significantly reduce the formation of dichlorinated and other polychlorinated byproducts, leading to a cleaner reaction mixture and simplifying purification.
Issue 3: Hydrolysis of the Chloro Substituent
Question: I am observing the formation of a hydroxylated byproduct in my final product mixture. What is causing this and how can I prevent it?
Answer:
The presence of a hydroxylated impurity suggests that the chloro group on the pyridine ring is undergoing hydrolysis. This can occur during the reaction workup or purification if aqueous basic conditions are used.
Causality Behind Hydrolysis:
Chloropyridines can be susceptible to nucleophilic aromatic substitution, where a nucleophile (in this case, hydroxide) displaces the chloride. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the ring towards such substitutions, particularly at the 2- and 6-positions.
Troubleshooting Protocol: Preventing Hydrolysis
-
Aqueous Workup Conditions: During the workup, avoid using strong aqueous bases to neutralize the reaction mixture if possible. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the wash at a low temperature (0-5°C) and for a short duration.
-
pH Control: Maintain a neutral or slightly acidic pH during extraction and subsequent handling of the product.
-
Purification Method: If using column chromatography, ensure the silica gel is neutral. Basic or acidic silica can promote hydrolysis.
Expected Outcome:
By carefully controlling the pH and temperature during the workup and purification steps, the hydrolysis of the chloro substituent can be effectively minimized.
minimizing dehalogenation of 3-Chloro-6-methoxy-2-methylpyridine in cross-coupling
Topic: Minimizing Dehalogenation of 3-Chloro-6-methoxy-2-methylpyridine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the common side reaction of dehalogenation, specifically when working with the electron-rich and sterically hindered substrate, 3-Chloro-6-methoxy-2-methylpyridine.
Understanding the Challenge: The Competing Pathways
At the heart of this issue lies a competition between the desired cross-coupling catalytic cycle and an undesired hydrodehalogenation pathway. Your starting material, 3-Chloro-6-methoxy-2-methylpyridine, is particularly susceptible due to its electronic and steric properties. The electron-donating methoxy and methyl groups make the C-Cl bond more difficult to activate via oxidative addition. This sluggish key step gives the palladium catalyst time to enter a competing dehalogenation cycle.
The diagram below illustrates this critical competition. The productive cycle (blue arrows) leads to your desired product, while the dehalogenation pathway (red arrow) results in the formation of 6-methoxy-2-methylpyridine.
Caption: Fig 1. Competing catalytic pathways.
Our goal is to accelerate the kinetics of the desired cycle, making the dehalogenation pathway statistically insignificant.
Troubleshooting Guide & FAQs
This section is structured as a series of questions you might be asking during your experiment, followed by in-depth answers and actionable advice.
Part 1: Catalyst and Ligand Selection
Question: My reaction is slow, and I'm seeing over 50% dehalogenation. My current catalyst is Pd(PPh₃)₄. What's going wrong?
Answer: Pd(PPh₃)₄ is a classic catalyst but often struggles with challenging substrates like electron-rich aryl chlorides. The triphenylphosphine (PPh₃) ligand has moderate electron-donating ability and is not very bulky. For your substrate, this results in a slow oxidative addition step, which is the primary reason the dehalogenation side-reaction takes over.
The key is to switch to a more specialized ligand system. You need ligands that are both electron-rich and sterically bulky .
-
Why Electron-Rich? Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond (oxidative addition).
-
Why Bulky? Bulky ligands promote the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is the highly active form of the catalyst. They also facilitate the final reductive elimination step to release your product.[1][2]
Recommendation: Switch to a modern Buchwald-type phosphine ligand. These are specifically designed for challenging cross-couplings.
| Ligand Type | Examples | Key Characteristics | Best For |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Accelerate both oxidative addition and reductive elimination. | General starting point for difficult aryl chlorides. Excellent for Suzuki and Buchwald-Hartwig reactions. |
| Dialkylphosphines | Ad₂PⁿBu (cBRIDP), tBu₃P | Extremely electron-rich and bulky. Very high activity. | Can be highly effective but may require more optimization. Can be sensitive to air. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable Pd-complexes.[3][4] | Useful for preventing catalyst decomposition at high temperatures, but phosphines are often the first choice for this specific problem. |
Actionable Step: Set up parallel reactions screening XPhos and SPhos with a suitable palladium precatalyst like Pd₂(dba)₃ or a G2/G3/G4 precatalyst.
Part 2: The Critical Role of the Base
Question: I switched to an XPhos-based catalyst but still observe significant dehalogenation. I'm using Na₂CO₃. Could the base be the issue?
Answer: Absolutely. The base plays a multifaceted role, and an improper choice can either fail to promote the desired reaction or actively contribute to the undesired one.
In a Suzuki-Miyaura coupling , the base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[5] If the base is too weak or its solubility is poor, transmetalation becomes slow, allowing the Ar-Pd(II)-Cl intermediate to be intercepted by the dehalogenation pathway.
In a Buchwald-Hartwig amination , the base deprotonates the amine or the initial amine-Pd complex to form the palladium amide complex, which is necessary for reductive elimination.[6][7]
Common Issues with Bases:
-
Hydride Donation: Strong alkoxide bases with β-hydrogens, such as sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to generate palladium-hydride species, which are direct culprits in dehalogenation.[3][7]
-
Poor Solubility/Activity: Aqueous inorganic bases like K₂CO₃ or K₃PO₄ can be effective, but their performance is highly dependent on the presence of a small amount of water to ensure solubility and activity. In a strictly anhydrous system, they may be ineffective.
-
Insufficient Strength: A base that is too weak may not facilitate the transmetalation or amine deprotonation step efficiently.
Recommendation: Choose a base that is strong enough to promote the reaction but is less likely to generate hydrides.
| Base | Class | Pros | Cons & Considerations |
| K₃PO₄, Cs₂CO₃ | Inorganic | Generally effective, good functional group tolerance. | Activity can be water-dependent. Must be finely ground for reproducibility. |
| LiOtBu, NaOtBu | Alkoxide | Very strong, highly active. | Can be a source of hydrides via β-hydride elimination. Incompatible with base-sensitive functional groups. |
| LHMDS, KHMDS | Hindered Amide | Very strong, non-nucleophilic. No β-hydrogens. | Air and moisture sensitive. Can be incompatible with protic functional groups on substrates. |
| LiOtBu | Alkoxide | In combination with bulky ligands like Ad₂PⁿBu, has been shown to minimize protodehalogenation.[1] | Still requires careful handling due to its strength and reactivity. |
Actionable Step: If using an alkoxide, consider switching to a carbonate or phosphate like Cs₂CO₃ . If those are too slow, a hindered amide base like LHMDS could be a powerful, albeit more sensitive, alternative.
Part 3: Solvent and Temperature Effects
Question: I'm running my reaction in THF at reflux, but the results are inconsistent. What solvent and temperature should I use?
Answer: Solvent choice influences the solubility of reagents, the stability of catalytic intermediates, and can even be a direct participant in side reactions.
Solvent Considerations:
-
Hydride/Proton Source: Protic solvents (e.g., alcohols) or excess water can serve as a hydrogen source for dehalogenation.[8][9] While many Suzuki couplings require some water to solubilize the base, it should be minimized and controlled.
-
Polarity: The polarity of the solvent can affect the rates of the catalytic cycle steps. Aprotic polar solvents are generally a good choice.[10]
-
Coordination: Solvents like DMF or DMA can sometimes coordinate to the palladium center, potentially inhibiting catalysis.
Recommended Solvents: 1,4-Dioxane or Toluene are excellent starting points. They are aprotic and have good solvating properties for most organic and organometallic species involved.
Temperature Considerations:
Higher temperatures increase the rate of all reactions, including decomposition and dehalogenation. While a certain amount of thermal energy is needed to overcome the activation barrier for oxidative addition, excessive heat can favor the undesired pathway.
Recommendation: Do not default to reflux. Start your reaction at a moderate temperature (e.g., 80 °C) and monitor the progress. Only increase the temperature if the reaction is clean but slow. If dehalogenation is the major product at 80 °C, increasing the temperature will likely make it worse. The solution lies in a more active catalyst system, not more heat.
Troubleshooting Flowchart
Use this decision tree to guide your optimization process when dehalogenation is observed.
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
addressing low reactivity of chloropyridines in palladium-catalyzed reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for addressing challenges with chloropyridines in palladium-catalyzed cross-coupling reactions. This guide is designed to provide you with a deep understanding of the common issues encountered and to offer field-proven, mechanistically-grounded solutions to overcome them. Chloropyridines are economical and widely available building blocks, but their low reactivity presents a significant hurdle. This resource will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are chloropyridines so much less reactive than their bromo- or iodo- counterparts?
The primary reason lies in the strength of the carbon-chlorine (C–Cl) bond. The C–Cl bond is significantly stronger and less polarizable than the C–Br or C–I bonds. This makes the initial, often rate-limiting, step of the catalytic cycle—oxidative addition —energetically more demanding.[1] For the palladium(0) catalyst to insert itself into the C–Cl bond, it must overcome a higher activation energy barrier compared to other aryl halides.[2]
Q2: I've heard the pyridine nitrogen can "poison" the catalyst. What does this mean?
This is a critical issue. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have diminished activity.[3][4] This is particularly problematic with less sterically hindered substrates and ligands, where the nitrogen has easy access to the metal. Over-coordination of the pyridine substrate or product can effectively sequester the catalyst, stalling the reaction.[3]
Q3: Can I use the same reaction conditions for 2-, 3-, and 4-chloropyridines?
Not always. The position of the chlorine atom relative to the nitrogen atom significantly influences the electronic properties and steric environment of the C–Cl bond.
-
2- and 4-Chloropyridines: These are generally more reactive than 3-chloropyridines. The chlorine is positioned at an electron-deficient site (ortho/para to the nitrogen), which makes the C–Cl bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5][6]
-
3-Chloropyridines: The chlorine is at a meta-position, which is less electronically activated. These substrates are often the most challenging and typically require more specialized and highly active catalyst systems.[7]
Q4: What is the single most important factor for a successful reaction with a chloropyridine?
The ligand . The choice of phosphine ligand is paramount. Traditional ligands like triphenylphosphine (PPh₃) are often insufficient for activating the robust C–Cl bond, except in some activated systems like 2-chloropyridines.[5][7] Modern catalysis relies on bulky, electron-rich alkylphosphine ligands that fundamentally alter the properties of the palladium center.[2]
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction shows low or no conversion of the starting chloropyridine.
This is the most common failure mode and usually points to a problem with the catalytic cycle's initiation or the catalyst's stability.
-
The "Why": The Pd(0) catalyst is not electron-rich enough or is too sterically hindered to break the strong C–Cl bond efficiently. This is the first and most critical hurdle. For a successful reaction, the ligand must create a palladium center that is both nucleophilic enough to attack the C-Cl bond and able to accommodate the substrate.[1][2]
-
The Solution: Employ Modern, Specialized Ligands.
-
Switch to Bulky, Electron-Rich Phosphines: These are the gold standard for activating aryl chlorides. The electron-donating character of the ligand increases the electron density on the palladium, making it a more potent nucleophile for the oxidative addition step. The steric bulk facilitates the final, product-releasing reductive elimination step and prevents the formation of inactive catalyst dimers.[8][9]
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines in some cases, creating highly active and thermally stable catalysts.[2]
-
| Ligand Class | Examples | Key Characteristics |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich. The industry standard for challenging couplings.[10][11] |
| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃) | Strongly electron-donating, but can be air-sensitive. Very effective for electron-rich chloroarenes.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form robust and thermally stable catalysts.[2] |
-
The "Why": The nitrogen lone pair on your substrate or product is binding to the palladium center more effectively than your phosphine ligand, shutting down catalysis.[3][11] This is especially true for α-halo-N-heterocycles like 2-chloropyridine, which can form very stable, inactive dimeric nickel or palladium species.[4]
-
The Solution: Steric Shielding and Catalyst Choice.
-
Use Bulky Ligands: Ligands like XPhos or P(tBu)₃ create a sterically crowded coordination sphere around the palladium. This "pocket" makes it difficult for the pyridine nitrogen to access and bind to the metal center, allowing the catalytic cycle to proceed.
-
Use a Pre-formed Catalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, use a well-defined pre-catalyst (e.g., XPhos Pd G3). These are often more efficient at initiating the cycle and can be less susceptible to certain deactivation pathways.
-
Caption: Bulky ligands prevent catalyst inhibition by sterically blocking pyridine coordination.
-
The "Why": Most cross-coupling reactions start with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), which must be reduced in situ to the active Pd(0) species to start the cycle.[10][13] If this reduction is slow, incomplete, or consumes your reagents, the overall reaction will be sluggish.[14]
-
The Solution: Ensure Proper Catalyst Activation.
-
Use a Pd(0) Source Directly: Using a source like Pd₂(dba)₃ or Pd(dba)₂ can bypass the need for an in situ reduction step. However, the dissociation of the dba ligand is still necessary to generate the active catalyst.
-
Check Your Reagents: Some reagents in the reaction, like amines, alcohols, or even phosphine ligands themselves, can act as reductants for the Pd(II) center. Ensure your conditions are suitable for this process.[10]
-
Follow Established Protocols: Rely on well-vetted protocols that specify the correct combination of pre-catalyst, ligand, and base to ensure efficient generation of the active Pd(0) catalyst.[10][14]
-
Problem 2: My desired product is forming, but I see significant side products like homocoupling of my coupling partner.
This indicates that the desired cross-coupling pathway is competing with undesired reactions.
-
The "Why": In a Suzuki-Miyaura coupling, for example, after oxidative addition forms the Ar-Pd(II)-Cl complex, the next step is transmetalation with the boronic acid. If this step is slow, the Ar-Pd(II)-Cl intermediate can react with another molecule of boronic acid in a competing pathway, leading to homocoupling of the boronic acid (R-R).
-
The Solution: Optimize Base and Solvent.
-
Choose the Right Base: The base is critical for activating the boronic acid for transmetalation. For chloropyridines, strong inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often required. The choice of base can dramatically influence the rate of transmetalation versus side reactions.[12]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are common. Sometimes, the addition of water can accelerate the transmetalation step.[12]
-
Temperature Control: While higher temperatures can increase the rate of oxidative addition, they can also promote side reactions. A careful optimization of the temperature profile is often necessary. Microwave irradiation can sometimes provide rapid heating to promote the desired reaction over slower decomposition pathways.[15]
-
Troubleshooting Workflow
When a reaction with a chloropyridine fails, follow this logical workflow to diagnose the issue.
Caption: A decision-making workflow for troubleshooting palladium-catalyzed chloropyridine couplings.
General Protocol: Suzuki-Miyaura Coupling of a Chloropyridine
This protocol provides a robust starting point for the coupling of a generic chloropyridine with an arylboronic acid. Note: This is a general guide; optimization will be required for specific substrates.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium source: Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) or XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Ligand: XPhos (0.022 mmol, 2.2 mol%) (if using Pd₂(dba)₃)
-
Base: K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv), finely ground
-
Solvent: 1,4-Dioxane or Toluene (3-5 mL), anhydrous
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid, and K₃PO₄.
-
Catalyst Addition: If not using a glovebox, briefly remove the vial from the inert atmosphere to add the palladium source and ligand.
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the sealed vial in a pre-heated oil bath or heating block at 80-110 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Bolliger, J. L., & Frech, C. M. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Saito, S., Oh-tani, S., & Miyaura, N. (2000). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Organic Letters, 2(10), 1427-1429. [Link]
-
Bargiggia, F. O., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(9), 1013. [Link]
-
Pluta, R., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry – A European Journal, 26(50), 11497-11501. [Link]
-
van der Heijden, J., et al. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 23(1), 77-81. [Link]
-
Ciancaleoni, G., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(20), 3146-3156. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]
-
Nielsen, M. K., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2876-2886. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
-
Gzyl-Malcher, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13499-13511. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2292-2311. [Link]
-
Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Experimental and theoretical studies on the oxidative addition of palladium(0) to β-chlorovinamidinium salts. Princeton University. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]
-
Gzyl-Malcher, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
-
Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link]
-
Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936-1947. [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Oxidative addition of palladium(0) complexes generated from. PubMed. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-69. [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
oxidative addition and palladium coupling. csbsju. [Link]
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. [Link]
-
Reductive Elimination from Sterically Encumbered Ni–Polypyridine Complexes. PMC. [Link]
-
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ResearchGate. [Link]
-
Reductive Elimination and Dissociative β-Hydride Abstraction from Pt(IV) Hydroxide and Methoxide Complexes. Organometallics. [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Chloro-6-methoxy-2-methylpyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the purification of 3-Chloro-6-methoxy-2-methylpyridine. As a Senior Application Scientist, I understand the critical importance of achieving high purity for this versatile intermediate in pharmaceutical synthesis. The presence of even minor impurities can significantly impact downstream reactions, affecting yield, selectivity, and the overall quality of the final active pharmaceutical ingredient (API). This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the common purification challenges associated with this compound.
The synthesis of 3-Chloro-6-methoxy-2-methylpyridine, often starting from 2,6-lutidine or related precursors, can present several purification hurdles. These challenges typically arise from the formation of isomeric byproducts, residual starting materials, and reagents that are structurally similar to the target molecule, making separation a non-trivial task. This guide will equip you with the knowledge to diagnose these issues and implement effective purification protocols.
Common Synthesis Pathway and Potential Impurities
A prevalent synthetic route to 3-Chloro-6-methoxy-2-methylpyridine involves the chlorination of 2-methyl-6-methoxypyridine. This seemingly straightforward reaction can lead to a variety of impurities that complicate the purification process.
Caption: Common synthesis pathway and potential impurities.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of 3-Chloro-6-methoxy-2-methylpyridine in a practical question-and-answer format.
Issue 1: Presence of Isomeric Impurities
Q: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak with the same mass as my target compound, 3-Chloro-6-methoxy-2-methylpyridine. How can I confirm it's an isomer and remove it?
A: This is a classic challenge in pyridine chemistry. The directing effects of the existing substituents on the pyridine ring can lead to the formation of isomers during the chlorination step.
Causality: The methyl and methoxy groups on the pyridine ring are ortho-, para-directing. During electrophilic chlorination, while the 3-position is the desired site of substitution, chlorination can also occur at other positions, most commonly the 5-position, to yield 5-Chloro-2-methoxy-6-methylpyridine. These isomers often have very similar physical properties, making them difficult to separate.
Troubleshooting Steps:
-
Confirm Isomeric Identity:
-
NMR Spectroscopy: A detailed ¹H and ¹³C NMR analysis is the most definitive way to distinguish between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For 3-Chloro-6-methoxy-2-methylpyridine, you would expect to see two distinct aromatic protons.
-
Reference Standards: If available, co-injecting a reference standard of the suspected isomeric impurity with your sample in GC or LC can confirm its presence.
-
-
Purification Strategy: Fractional Distillation Under Reduced Pressure
-
Principle: Isomers, despite having the same molecular weight, often have slight differences in their boiling points due to variations in their dipole moments and intermolecular forces. Fractional distillation under vacuum can exploit these small differences.
-
Protocol:
-
Ensure your crude material is free of solvent and any acidic or basic residues by performing a standard aqueous workup (e.g., washing with a dilute sodium bicarbonate solution, followed by water, and then brine).
-
Dry the organic phase thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column of appropriate length (a longer column provides better separation).
-
Apply a high vacuum (typically <1 mmHg) to lower the boiling points and prevent thermal decomposition.
-
Heat the distillation flask slowly and evenly using an oil bath.
-
Collect fractions based on the boiling point. The different isomers should distill at slightly different temperatures.
-
Analyze each fraction by GC or LC to determine its purity.
-
-
Data Presentation: Boiling Point Comparison
| Compound | Predicted Boiling Point (°C at 760 mmHg) | Expected Elution Order (Fractional Distillation) |
| 3-Chloro-6-methoxy-2-methylpyridine | ~185-186[1] | Later Fraction |
| 5-Chloro-2-methoxy-6-methylpyridine | Likely slightly different | Earlier or Later Fraction |
Note: Actual boiling points under vacuum will be significantly lower. The key is the relative difference.
Issue 2: Residual Starting Material (2-Methyl-6-methoxypyridine)
Q: My purified product still contains a significant amount of the starting material, 2-Methyl-6-methoxypyridine. How can I remove it effectively?
A: Incomplete reaction is a common source of this impurity. Fortunately, the difference in polarity and basicity between the starting material and the chlorinated product can be exploited for separation.
Causality: The reaction may not have gone to completion due to insufficient reaction time, temperature, or stoichiometry of the chlorinating agent.
Troubleshooting Steps:
-
Reaction Optimization: Before resorting to complex purification, consider optimizing the reaction conditions to drive it to completion. This could involve increasing the reaction time, temperature, or using a slight excess of the chlorinating agent.
-
Purification Strategy 1: Acid-Base Extraction
-
Principle: Pyridines are basic compounds. The introduction of an electron-withdrawing chlorine atom in the 3-position makes 3-Chloro-6-methoxy-2-methylpyridine less basic than the starting material, 2-Methyl-6-methoxypyridine. This difference in basicity can be used for selective extraction.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 2-Methyl-6-methoxypyridine will be preferentially protonated and move into the aqueous phase. The less basic product will remain in the organic phase.
-
Separate the layers.
-
Wash the organic layer with water and then brine to remove any residual acid.
-
Dry the organic phase and concentrate it to obtain the purified product.
-
The starting material can be recovered from the aqueous phase by basifying with a base (e.g., NaOH) and extracting with an organic solvent.
-
-
-
Purification Strategy 2: Column Chromatography
-
Principle: The chlorinated product is more polar than the starting material. This difference in polarity allows for separation by silica gel chromatography.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude mixture in a minimal amount of a suitable solvent.
-
Load the sample onto the column.
-
Elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar starting material will elute first, followed by the more polar product.
-
Monitor the fractions by TLC or LC to identify the pure product fractions.
-
-
Caption: General purification workflow for 3-Chloro-6-methoxy-2-methylpyridine.
Issue 3: Dealing with Di-chlorinated Byproducts
Q: I'm observing a peak in my mass spectrum that corresponds to a di-chlorinated species. How can I avoid its formation and remove it?
A: The formation of di-chlorinated byproducts is a result of over-chlorination.
Causality: If the reaction conditions are too harsh (e.g., excess chlorinating agent, high temperature, or prolonged reaction time), a second chlorination can occur on the pyridine ring.
Troubleshooting Steps:
-
Reaction Control: The most effective way to address this is by carefully controlling the reaction stoichiometry. Use a precise amount of the chlorinating agent, and monitor the reaction progress closely by GC or TLC to stop it once the starting material is consumed but before significant di-chlorination occurs.
-
Purification Strategy: Recrystallization
-
Principle: Di-chlorinated products are generally more crystalline and less soluble in common organic solvents than the mono-chlorinated product. This difference in solubility can be exploited through recrystallization.[2][3]
-
Protocol:
-
Choose a suitable solvent system. A good starting point is a solvent in which the desired product is soluble when hot but sparingly soluble when cold, while the di-chlorinated impurity has low solubility even at elevated temperatures. Common solvent systems for pyridine derivatives include ethanol/water, hexanes/ethyl acetate, or toluene.[4]
-
Dissolve the crude material in the minimum amount of the hot solvent.
-
If the di-chlorinated impurity is insoluble, it can be removed by hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the desired product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Experimental Protocol: Recrystallization
| Step | Action | Rationale |
| 1. Solvent Selection | Test solubility of the crude mixture in various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate). | To find a solvent that dissolves the product when hot but not when cold. |
| 2. Dissolution | In an Erlenmeyer flask, add a small amount of the chosen solvent to the crude solid and heat to boiling with stirring. | To dissolve the desired product. |
| 3. Saturation | Add small portions of the hot solvent until the solid just dissolves. | To create a saturated solution, which is essential for good crystal formation upon cooling. |
| 4. Hot Filtration (if needed) | If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel. | To remove insoluble byproducts like the di-chlorinated species. |
| 5. Crystallization | Allow the filtrate to cool slowly to room temperature, then place it in an ice bath. | Slow cooling promotes the formation of large, pure crystals. |
| 6. Isolation | Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. | To separate the pure crystals from the mother liquor containing soluble impurities. |
| 7. Drying | Dry the crystals in a vacuum oven. | To remove residual solvent. |
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. The following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers and residual starting materials.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wider range of impurities, including non-volatile byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for confirming the identity of the final product and any isolated impurities.
Conclusion
The successful purification of 3-Chloro-6-methoxy-2-methylpyridine hinges on a thorough understanding of the potential impurities and the application of appropriate separation techniques. By carefully controlling the reaction conditions and employing a systematic approach to purification, which may involve a combination of distillation, extraction, and recrystallization, researchers can consistently obtain this key intermediate with the high purity required for pharmaceutical development.
References
-
ChemWhat. (n.d.). 2-Chloro-6-methoxypyridine CAS#: 17228-64-7. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chem LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
Sources
Technical Support Center: Impact of Steric Hindrance from the 2-Methyl Group on Reactivity
Welcome to the Technical Support Center for understanding and troubleshooting the nuanced effects of steric hindrance, specifically focusing on the impact of a 2-methyl group on chemical reactivity. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and leverage the opportunities presented by this common structural motif. Here, we move beyond simple definitions to explore the causal relationships between molecular architecture and experimental outcomes.
Section 1: Foundational Concepts - The 'Why' Behind Steric Hindrance
Before diving into troubleshooting, it's crucial to grasp the fundamental principles governing how a seemingly simple 2-methyl group can profoundly influence a reaction's course and rate.
Q1: What is steric hindrance and how does the 2-methyl group exemplify this effect?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of atoms or groups of atoms within a molecule.[1][2] It arises from the principle that atoms occupy space, and when they are forced into close proximity, repulsive forces between their electron clouds increase the molecule's energy.[1][3] A 2-methyl group, being a substituent at the second position of a molecule, often finds itself in close proximity to a reactive center. Its three-dimensional bulk can physically obstruct the approach of a reactant, thereby hindering the reaction.[2][4]
Q2: How does steric hindrance from a 2-methyl group affect reaction rates and equilibria?
A2: The 2-methyl group can significantly decrease reaction rates by increasing the activation energy of the transition state.[5] For a reaction to occur, molecules must collide with the correct orientation and sufficient energy.[3] The bulkiness of the 2-methyl group can make it difficult for reacting molecules to achieve the necessary orientation for a successful collision, thus slowing the reaction.[3][6] In terms of equilibrium, steric hindrance can shift the position of an equilibrium to favor the species where steric strain is minimized. For example, in substituted cyclohexanes, a methyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.[1]
Q3: What is the "ortho effect" and how does a 2-methyl group contribute to it?
A3: The "ortho effect" is a phenomenon observed in substituted benzene rings where a substituent at the ortho (2-position) to another group exerts a unique influence on the reactivity of that group, often different from the electronic effects observed at the meta and para positions.[7][8] A 2-methyl group, due to its steric bulk, is a classic example of a group that can cause this effect. For instance, ortho-substituted benzoic acids are generally stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent.[7][8] This is because the steric hindrance from the ortho-methyl group forces the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance stabilization of the carboxylate group with the ring.[7]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter in the lab and provides actionable solutions grounded in the principles of steric hindrance.
Q4: My SN2 reaction is proceeding much slower than expected with a 2-methyl substituted substrate. Why is this happening and what can I do?
A4: The SN2 (bimolecular nucleophilic substitution) reaction is highly sensitive to steric hindrance.[2][6] The mechanism involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[6] A 2-methyl group, even if not directly attached to the electrophilic carbon, can sterically shield the reaction center, making this backside approach more difficult.[9] This increases the activation energy and dramatically slows the reaction rate.[6][9]
Troubleshooting Steps:
-
Confirm the Mechanism: Ensure that an SN2 pathway is indeed the dominant mechanism. If the substrate is tertiary, an SN1 reaction might be more favorable.
-
Use a Less Hindered Nucleophile: Smaller nucleophiles will have an easier time accessing the electrophilic center.
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the higher activation barrier, but be cautious as this may also promote competing elimination (E2) reactions.[10]
-
Change the Solvent: A polar aprotic solvent (e.g., acetone, DMF, DMSO) is generally preferred for SN2 reactions as it solvates the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.
-
Consider an Alternative Synthetic Route: If the SN2 reaction remains sluggish, it may be necessary to redesign your synthesis to avoid this sterically hindered step.
Experimental Workflow: Comparing SN2 Reaction Rates
Caption: Comparing SN2 reaction rates of hindered vs. unhindered substrates.
Q5: I am observing unexpected regioselectivity in an electrophilic aromatic substitution on a toluene derivative. Could the 2-methyl group be the cause?
A5: Yes, the 2-methyl group can influence the regioselectivity of electrophilic aromatic substitution. While alkyl groups are generally ortho, para-directing activators due to their electron-donating inductive effect, a bulky group at the ortho position can sterically hinder the approach of the electrophile to that position.[11][12] This can lead to a higher proportion of the para-substituted product than would be expected based on electronic effects alone.[11]
Troubleshooting and Analysis:
-
Analyze Product Ratios: Carefully quantify the ratio of ortho, meta, and para products using techniques like GC-MS or NMR spectroscopy.
-
Vary the Electrophile: Using a bulkier electrophile will likely increase the steric hindrance at the ortho position, leading to a greater preference for para substitution.
-
Computational Modeling: Employing computational chemistry can help to model the transition states for ortho, meta, and para attack, providing a theoretical basis for the observed product distribution.[5]
Data Presentation: Regioselectivity in the Nitration of Toluene vs. 1,2-Dimethylbenzene
| Substrate | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Toluene | ~58 | ~5 | ~37 |
| 1,2-Dimethylbenzene | ~45 (at C3/C6) | ~10 (at C5) | ~45 (at C4) |
Note: Product distributions can vary with reaction conditions.
Q6: My catalytic reaction is showing low turnover numbers with a 2-methyl substituted ligand. How can I address this?
A6: In catalysis, the steric properties of ligands play a critical role in determining both the activity and selectivity of the catalyst.[13] A 2-methyl group on a ligand can create a sterically crowded environment around the metal center.[13] While this can sometimes be beneficial for enantioselectivity by creating a chiral pocket, excessive steric bulk can hinder substrate binding and/or product release, leading to low turnover numbers.[13]
Troubleshooting Strategies:
-
Ligand Modification: Synthesize and screen a library of ligands with varying steric bulk at the 2-position. Replacing the methyl group with a hydrogen or a smaller group might improve activity, though it could compromise selectivity.
-
Solvent Effects: The choice of solvent can influence the conformation of the ligand and the accessibility of the catalytic site. Experiment with different solvents to find one that may alleviate steric congestion.
-
Temperature and Pressure Optimization: For gas-phase reactants like hydrogen in hydrogenation reactions, increasing the pressure can enhance their concentration at the catalytic site, potentially overcoming some of the steric barriers.[13]
Logical Relationship: Ligand Sterics and Catalytic Activity
Caption: The dual role of steric hindrance from a 2-methyl group in catalysis.
Section 3: Advanced Concepts and FAQs
This section delves into more complex scenarios and frequently asked questions from experienced researchers.
Q7: Can a 2-methyl group lead to atropisomerism?
A7: Yes, a 2-methyl group, in combination with other bulky substituents, can lead to atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond.[14][15][16] In biphenyl systems, for example, if all four ortho positions are substituted with sufficiently bulky groups (including methyl groups), the steric hindrance can be so great that rotation around the central carbon-carbon single bond is restricted, allowing for the isolation of stable enantiomers.[14][16]
Q8: How can I quantitatively measure the steric effect of a 2-methyl group?
A8: Quantifying steric effects can be approached in several ways:
-
Taft Steric Parameters (Es): This is a classic method based on comparing the rates of hydrolysis of substituted esters to a standard. The Es value for a methyl group is a commonly used reference.
-
A-Values: These values quantify the steric bulk of a substituent by measuring the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] The A-value for a methyl group is 1.74 kcal/mol.[1]
-
Computational Chemistry: Modern computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and transition states, providing a quantitative measure of steric strain.[5][13]
Q9: Are there situations where the steric hindrance of a 2-methyl group is beneficial?
A9: Absolutely. Steric hindrance is a powerful tool in organic synthesis for controlling selectivity.[1]
-
Protecting Groups: Bulky groups are often used as protecting groups to block a reactive site while another part of the molecule is being modified.
-
Asymmetric Catalysis: As mentioned earlier, chiral ligands with bulky groups, including 2-methyl substituents, are essential for creating the specific steric environment needed for high enantioselectivity in many catalytic reactions.[13]
-
Controlling Reaction Pathways: By sterically disfavoring one reaction pathway, another can become dominant. For example, a bulky base might favor Hofmann elimination over Zaitsev elimination.
References
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Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com. Retrieved January 27, 2026, from [Link]
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Steric effects. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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Steric Hindrance Effect in High-Temperature Reactions. (2020, May 9). CCS Chemistry. Retrieved January 27, 2026, from [Link]
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Quantitative expression for steric hindrance. (2017, January 25). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]
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(PDF) Steric Hindrance Effect in High-Temperature Reactions. (2025, August 8). ResearchGate. Retrieved January 27, 2026, from [Link]
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Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. Retrieved January 27, 2026, from [Link]
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Illustrations of the steric hindrance due to the acetato methyl groups... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Conformational analysis. (2025, April 5). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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Steric effects in organic chemistry (Newman, Melvin S., ed.). (1957). Journal of Chemical Education. Retrieved January 27, 2026, from [Link]
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Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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Steric and Stereoelectronic Effects in Organic Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). The Journal of Physical Chemistry A. Retrieved January 27, 2026, from [Link]
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Effect of conformation on reactivity. (n.d.). Slideshare. Retrieved January 27, 2026, from [Link]
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Atropisomerism. (n.d.). CUTM Courseware. Retrieved January 27, 2026, from [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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(PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
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Accelerating Toluene Oxidation over Boron–Titanium–Oxygen Interface: Steric Hindrance of the Methyl Group Induced by the Plane-Adsorption Configuration. (2024, August 27). Environmental Science & Technology. Retrieved January 27, 2026, from [Link]
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Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. (2023, June 12). ResearchGate. Retrieved January 27, 2026, from [Link]
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Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). (2023, August 27). PubMed Central. Retrieved January 27, 2026, from [Link]
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Ortho effect. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. (2023, February 10). PubMed Central. Retrieved January 27, 2026, from [Link]
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Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved January 27, 2026, from [Link]
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Understanding Steric Hindrance: The Invisible Force in Chemistry. (2026, January 15). Oreate AI Blog. Retrieved January 27, 2026, from [Link]
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Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 27, 2026, from [Link]
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stability of atropisomers. (2021, April 26). Stereoelectronics. Retrieved January 27, 2026, from [Link]
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Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015, August 6). Chemical Reviews. Retrieved January 27, 2026, from [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). (2025, October 12). ResearchGate. Retrieved January 27, 2026, from [Link]
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Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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Ortho effect. (2020, October 10). A to Z Chemistry. Retrieved January 27, 2026, from [Link]
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Steric Hindrance. (n.d.). ChemTalk. Retrieved January 27, 2026, from [Link]
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Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]
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Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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stereoisomerism in biphenyl compounds (atropisomerism) and conditions for optical activity | L-5 U-2. (2021, June 3). YouTube. Retrieved January 27, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 3-Chloro-6-methoxy-2-methylpyridine
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an invaluable tool. However, the coupling of electron-rich and sterically hindered heteroaryl chlorides, such as 3-chloro-6-methoxy-2-methylpyridine, presents a significant challenge. The inherent low reactivity of the C-Cl bond, coupled with potential catalyst inhibition by the pyridine nitrogen, necessitates a careful selection of the palladium catalyst system. This guide offers an in-depth comparison of various palladium catalysts for this specific transformation, supported by experimental data from analogous systems, to empower you in overcoming this synthetic hurdle.
The Challenge: Coupling a Hindered, Electron-Rich Heteroaryl Chloride
The substrate, 3-chloro-6-methoxy-2-methylpyridine, possesses several features that make its Suzuki coupling non-trivial:
-
Steric Hindrance: The methyl group at the 2-position and the chloro group at the 3-position create a sterically congested environment around the reaction center. This can impede the oxidative addition of the palladium catalyst, a critical step in the catalytic cycle.
-
Electron-Rich Nature: The methoxy group at the 6-position donates electron density to the pyridine ring, further deactivating the C-Cl bond towards oxidative addition.
-
Coordinating Heteroatom: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.
Overcoming these challenges requires a catalyst system that is not only highly active but also robust enough to tolerate the specific functionalities of the substrate. The choice of both the palladium precursor and, crucially, the supporting ligand is paramount to success.
Comparative Analysis of Palladium Catalyst Systems
While direct comparative studies on 3-chloro-6-methoxy-2-methylpyridine are not extensively documented, we can draw valuable insights from data on structurally similar heteroaryl chlorides. Below, we compare the performance of several key palladium catalyst systems.
Traditional Phosphine Ligands: The Case of Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classical and often readily available catalyst for Suzuki couplings. However, its efficacy with challenging substrates like heteroaryl chlorides is often limited.
-
Mechanism and Rationale: In this system, the triphenylphosphine ligands stabilize the Pd(0) center. While effective for more reactive aryl bromides and iodides, the moderate electron-donating ability and steric bulk of PPh₃ are often insufficient to promote the difficult oxidative addition of an electron-rich heteroaryl chloride. This can lead to sluggish reactions, requiring high catalyst loadings and elevated temperatures, and often results in modest yields. For a closely related substrate, 3-chloro-6-methoxypyridazine, Suzuki coupling with various arylboronic acids using Pd(PPh₃)₄ has been reported to give yields in the range of 78-92%, but this pyridazine system is electronically different and may be more reactive.[1]
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligation
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field of cross-coupling reactions.[2] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are specifically designed to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, making them particularly well-suited for unreactive chlorides.[3][4][5]
-
Mechanism and Rationale: These ligands possess two key features: significant steric bulk that promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, and strong electron-donating character that increases the electron density on the palladium center, thereby facilitating the oxidative addition into the C-Cl bond. For sterically hindered substrates, these ligands have proven to be highly effective.[2][4][5] While specific data for our target molecule is not available, the general success of Buchwald ligands in the coupling of other challenging heteroaryl chlorides strongly suggests their applicability.
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6] They are strong σ-donors, even more so than electron-rich phosphines, and form very stable bonds with palladium, leading to robust and highly active catalysts.
-
Mechanism and Rationale: The strong Pd-NHC bond prevents ligand dissociation, which can be a deactivation pathway. The exceptional electron-donating ability of NHCs makes the palladium center highly nucleophilic and thus very reactive towards oxidative addition. Studies on the Suzuki coupling of other chloropyridines have demonstrated the high efficiency of Pd-NHC catalysts, often providing excellent yields under relatively mild conditions and even in aqueous media.[7] For instance, a (NHC)Pd(cinnamyl)Cl complex has been successfully used for the Suzuki coupling of 3-chloropyridine.[7]
Performance Data Summary
The following table summarizes typical performance data for the discussed catalyst systems in the Suzuki coupling of analogous heteroaryl chlorides. This provides a basis for selecting a starting point for the optimization of the reaction with 3-chloro-6-methoxy-2-methylpyridine.
| Catalyst System | Ligand Type | Typical Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Traditional Phosphine | 3-Chloro-6-methoxypyridazine | Na₂CO₃ | Toluene/Ethanol | Reflux | 12 | 85-92[1] | 3.1[1] |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | Sterically Hindered Aryl Chlorides | K₃PO₄ | Toluene | 80-110 | 2-18 | High (often >90%) | 1-2 |
| (NHC)Pd(cinnamyl)Cl | N-Heterocyclic Carbene | 3-Chloropyridine | NaHCO₃ | Water | 100 | 1 | 95[7] | 0.5[7] |
Experimental Protocol: Suzuki Coupling with a Buchwald Precatalyst
This protocol provides a robust starting point for the Suzuki coupling of 3-chloro-6-methoxy-2-methylpyridine with a representative boronic acid, such as 4-methoxyphenylboronic acid, using a commercially available Buchwald G3 precatalyst.
Materials:
-
3-Chloro-6-methoxy-2-methylpyridine
-
4-Methoxyphenylboronic acid (1.2 equivalents)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-chloro-6-methoxy-2-methylpyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), SPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-6-methoxy-2-methylpyridine.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Recommendations
For the Suzuki coupling of the challenging 3-chloro-6-methoxy-2-methylpyridine, moving beyond traditional catalysts like Pd(PPh₃)₄ is essential for achieving high yields and efficient reactions.
-
For High Reactivity and General Applicability: Catalyst systems employing Buchwald biaryl phosphine ligands (e.g., SPhos) are highly recommended as a starting point. The use of modern palladium precatalysts, such as the G3 series, simplifies the reaction setup and often provides excellent results.
-
For Robustness and High Turnover: N-Heterocyclic carbene (NHC) based catalysts represent a powerful alternative, known for their high stability and activity. They can be particularly effective and may offer advantages in terms of catalyst loading and reaction times.
Ultimately, the optimal catalyst system will depend on the specific boronic acid coupling partner and the desired scale of the reaction. The information and protocols provided in this guide offer a strong foundation for the successful synthesis of valuable biaryl pyridine derivatives.
References
-
Thompson, A. S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005. [Link]
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont, 2022. [Link]
-
MacHado, D. J., et al. Comparative yields for Suzuki-Miyaura couplings. ResearchGate, 2019. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 2002. [Link]
-
Kolychev, E. L., et al. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate, 2013. [Link]
-
Bellina, F., & Rossi, R. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate, 2004. [Link]
-
Yin, J., et al. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 2002. [Link]
-
Boubakri, L., et al. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. Sci-Hub, 2017. [Link]
-
Ali, A., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. [Link]
-
Ikawa, T., & Saito, S. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 2022. [Link]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Chloro-6-methoxy-2-methylpyridine by HPLC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical, non-negotiable aspect of the workflow. The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, catalyst efficiency, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the robust purity assessment of 3-Chloro-6-methoxy-2-methylpyridine, a key building block in organic synthesis. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field.
The Critical Role of Purity in the Synthesis of 3-Chloro-6-methoxy-2-methylpyridine
3-Chloro-6-methoxy-2-methylpyridine is a substituted pyridine derivative whose molecular structure (Formula: C7H8ClNO, Molecular Weight: 157.60 g/mol ) lends itself to a variety of chemical transformations.[1] Its purity is paramount for the successful synthesis of more complex molecules, such as the proton pump inhibitor Pantoprazole, where it or its derivatives serve as key intermediates.[2][3] Impurities stemming from the synthesis process can lead to the formation of unwanted side products, complicating downstream purification and potentially introducing toxic components into the final drug substance.
The synthesis of related compounds often involves the chlorination of a pyrone precursor using reagents like phosphorus oxychloride.[4][5] This process, along with subsequent workup and purification steps, can introduce a range of potential impurities.
Understanding the Synthetic Landscape and Potential Impurities
A plausible synthetic route to 3-Chloro-6-methoxy-2-methylpyridine starts from 3-methoxy-2-methyl-4-pyrone. The reaction with a chlorinating agent such as phosphorus oxychloride yields the desired product. Based on this, we can anticipate several classes of impurities:
-
Unreacted Starting Material: 3-methoxy-2-methyl-4-pyrone.
-
Isomeric Byproducts: Positional isomers formed during the chlorination reaction.
-
Over-chlorinated Species: Pyridine rings with additional chlorine atoms.
-
Hydrolysis Products: Reaction of the chloro-substituted pyridine with water during workup.
-
Residual Solvents and Reagents: For example, DMF, which is sometimes used to quench excess phosphorus oxychloride.[4][5]
The following diagram illustrates this synthetic pathway and the potential points of impurity introduction.
Caption: Synthetic pathway of 3-Chloro-6-methoxy-2-methylpyridine and potential impurity formation.
Comparative Analysis of HPLC-MS Methodologies
For the purity assessment of small organic molecules like 3-Chloro-6-methoxy-2-methylpyridine, reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility and applicability to a wide range of polarities.[6][7] The coupling of HPLC with mass spectrometry provides an unparalleled level of specificity and sensitivity, allowing for the confident identification of the main component and any co-eluting impurities.
We will compare two primary approaches: a rapid screening method using a shorter column and a faster gradient, and a high-resolution method employing a longer column and a shallower gradient for more complex impurity profiles.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution | Rationale |
| HPLC Column | C18, 50 mm x 2.1 mm, 1.8 µm | C18, 150 mm x 2.1 mm, 1.8 µm | A shorter column allows for faster analysis times, ideal for high-throughput screening. A longer column provides greater resolving power for separating closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape and provides a source of protons for positive mode electrospray ionization (ESI). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity.[8] |
| Gradient | 5-95% B in 5 minutes | 20-80% B in 20 minutes | The rapid gradient in Method A allows for a quick elution of all components. The shallower gradient in Method B provides more time for the separation of closely related impurities. |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | The flow rate is adjusted based on the column dimensions and desired backpressure. |
| Column Temp. | 40 °C | 40 °C | Elevated temperatures can reduce viscosity and improve peak shape. |
| Injection Vol. | 1 µL | 2 µL | The injection volume can be adjusted to achieve the desired signal intensity without overloading the column. |
| MS Detector | ESI Positive | ESI Positive | Electrospray ionization is a soft ionization technique suitable for polar small molecules. The pyridine nitrogen is readily protonated in positive mode. |
| Scan Range | m/z 100-500 | m/z 100-500 | The scan range is set to encompass the expected mass of the product and potential impurities. |
Detailed Experimental Protocol: High-Resolution Method (Method B)
This protocol outlines the steps for the high-resolution analysis of 3-Chloro-6-methoxy-2-methylpyridine. The validation of such an HPLC method is crucial to ensure its accuracy, precision, and reliability.[9][10]
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized 3-Chloro-6-methoxy-2-methylpyridine.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC-MS System Configuration
-
HPLC System: A binary pump system capable of delivering accurate gradients.
-
Autosampler: Capable of injecting small volumes with high precision.
-
Column Oven: To maintain a constant column temperature.
-
Mass Spectrometer: An electrospray ionization source coupled to a quadrupole or time-of-flight mass analyzer.
Chromatographic and MS Conditions
-
HPLC Column: C18, 150 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-22 min: 20% to 80% B
-
22-25 min: 80% to 95% B
-
25-27 min: 95% B
-
27.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
The following diagram illustrates the experimental workflow for this high-resolution method.
Caption: Experimental workflow for the HPLC-MS purity assessment of 3-Chloro-6-methoxy-2-methylpyridine.
Data Interpretation and Purity Calculation
The primary output from the HPLC-MS analysis will be a total ion chromatogram (TIC). The purity of the sample is typically assessed by the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The mass spectrometer provides crucial information for peak identification. The expected protonated molecule [M+H]+ for 3-Chloro-6-methoxy-2-methylpyridine (C7H8ClNO) is m/z 158.03. The isotopic pattern of chlorine (approximately 3:1 ratio of 35Cl to 37Cl) will result in a characteristic [M+H]+ and [M+2+H]+ pattern (m/z 158.03 and 160.03), which serves as a definitive confirmation of the presence of a chlorine atom.
Any impurity peaks can be tentatively identified by their mass-to-charge ratio. For example, the unreacted starting material, 3-methoxy-2-methyl-4-pyrone (C7H8O3), would have an expected [M+H]+ of m/z 141.05.
Conclusion
The choice between a rapid screening and a high-resolution HPLC-MS method for the purity assessment of synthesized 3-Chloro-6-methoxy-2-methylpyridine depends on the specific requirements of the analysis. For routine in-process controls where speed is critical, a rapid screening method may be sufficient. However, for final product release and in-depth impurity profiling, a high-resolution method is indispensable for ensuring the quality and safety of the material. The detailed protocol provided in this guide serves as a robust starting point for developing and validating a reliable analytical method for this important synthetic intermediate. Adherence to sound scientific principles and a thorough understanding of the potential impurities are key to achieving accurate and reproducible results.
References
-
Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap.
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
-
Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI.
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace.
-
Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
-
3-Chloro-6-methoxy-2-methylpyridine. Synblock.
-
Reversed Phase HPLC Method Development. Phenomenex.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (Note: A direct, stable URL was not available in the search results. The title refers to a common topic in pharmaceutical analysis.)
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online.
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate.
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
-
Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission.
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
-
Reverse Phase HPLC Basics for LC/MS. IonSource.
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates.
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis.
-
Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Chloro-6-methoxy-2-methylpyridine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-6-methoxy-2-methylpyridine. The protocols outlined here are designed to be a self-validating system, grounded in the established hazard profiles of structurally similar pyridine derivatives.
Immediate Hazard Assessment: Understanding the Risks
Anticipated Hazard Statements:
Given the structure of 3-Chloro-6-methoxy-2-methylpyridine, it is prudent to assume it is toxic and irritating. The chloro, methoxy, and methyl functional groups can influence the compound's reactivity and toxicological profile. Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 3-Chloro-6-methoxy-2-methylpyridine. The following table summarizes the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Pyridine derivatives can be absorbed through the skin, leading to systemic toxicity.[2][3][7] Latex gloves are not suitable.[7] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation or damage.[4][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Provides a barrier against accidental spills and skin contact.[7][8] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | To prevent inhalation of vapors or aerosols, which can cause respiratory irritation and systemic toxicity.[7][9] |
Donning and Doffing PPE Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling and Storage
Safe handling extends beyond PPE. It encompasses the entire workflow from receiving the compound to its final use.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Prepare all necessary equipment and reagents within the chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize the risk of inhaling dust particles. Use non-sparking tools.[9][10]
-
In Solution: When working with the compound in solution, keep the container tightly closed when not in use.[1][9][11] Ground and bond containers when transferring large volumes to prevent static discharge.[10]
-
Heating: If heating is required, use a controlled heating mantle and ensure proper ventilation. Pyridine derivatives can be flammable.[2]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][9][12] Decontaminate all surfaces and equipment.[9][12]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]
-
Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[1][9][11]
-
Ensure the storage area is secure and accessible only to authorized personnel.[1][3][9]
Disposal Plan: Managing Hazardous Waste
Proper disposal is a critical final step in the chemical lifecycle. 3-Chloro-6-methoxy-2-methylpyridine and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: Workflow for the segregation and disposal of hazardous chemical waste.
Key Disposal Steps:
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Chloro-6-methoxy-2-methylpyridine".[12]
-
Containment: Keep waste containers closed except when adding waste.[13] Use secondary containment for all liquid waste to prevent spills.[13]
-
Pickup: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.[1][12][13]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 3-Chloro-6-methoxy-2-methylpyridine, ensuring a safe and productive research environment.
References
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 22). 2-Chloro-3-cyano-6-methylpyridine - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Apollo Scientific. (2022, May 18). 2-Chloro-3,6-dimethylpyridine - Safety Data Sheet.
- Fisher Scientific. (n.d.). 2-Methoxy-6-methylpyridine - Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Apollo Scientific. (2023, June 30). 3-Chloro-6-methylpyridazine - Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Sigma-Aldrich. (2025, November 6). 2-(Chloromethyl)pyridine hydrochloride - Safety Data Sheet.
- J.T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine.
- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 Material Safety Data Sheet.
- ChemicalBook. (2025, August 16). 2-Chloro-6-methylpyridine - Safety Data Sheet.
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- 6. chemicalbook.com [chemicalbook.com]
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- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
